1-Adamantane-amide-C7-NH2
Description
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Properties
Molecular Formula |
C19H34N2O |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(7-aminoheptyl)acetamide |
InChI |
InChI=1S/C19H34N2O/c20-6-4-2-1-3-5-7-21-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19/h15-17H,1-14,20H2,(H,21,22) |
InChI Key |
WJBXEUAZYRPNEB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Experimental Profile of 1-Adamantane-amide-C7-NH2
Disclaimer: Specific experimental data for 1-Adamantane-amide-C7-NH2 is limited in the public domain. This guide provides a comprehensive overview based on established knowledge of adamantane (B196018) derivatives and general chemical principles. The experimental protocols and some data presented are illustrative and require experimental verification.
Core Chemical Properties
This compound, with the IUPAC name 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide, is a diamine functionalized with a bulky, lipophilic adamantane cage. This structure suggests potential applications in drug delivery and as a scaffold in medicinal chemistry.
Physicochemical Data
Quantitative data for this compound is summarized below. Due to the lack of specific experimental values, some properties are estimated based on the behavior of structurally similar long-chain alkylamides and adamantane derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄N₂O | PubChem |
| Molecular Weight | 306.49 g/mol | PubChem |
| CAS Number | 2860813-92-7 | Pharmaffiliates[1] |
| IUPAC Name | 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide | PubChem |
| Melting Point | Estimated: 110-130 °C | General estimate for similar adamantane amides |
| Boiling Point | > 300 °C (decomposes) | General estimate for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents. | Inferred from adamantane-1-carboxamide solubility[2] |
| Appearance | White to off-white crystalline solid | General appearance of adamantane derivatives[3] |
Spectral Data (Predicted)
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 1.5-1.8 (m, adamantane CH₂), 1.9-2.1 (br s, adamantane CH), 1.2-1.6 (m, alkyl chain CH₂), 2.7 (t, CH₂-NH₂), 3.2 (q, CH₂-NHCO), 5.5-6.0 (br s, amide NH), 1.2 (br s, primary amine NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 172-174 (C=O), 40-42 (adamantane quaternary C), 36-38 (adamantane CH₂), 28-30 (adamantane CH), 25-40 (alkyl chain CH₂), 42 (CH₂-NH₂), 39 (CH₂-NHCO) |
| IR (KBr) | ν (cm⁻¹): 3300-3500 (N-H stretch, amine and amide), 2850-2950 (C-H stretch, adamantane and alkyl), 1640-1680 (C=O stretch, amide I), 1530-1570 (N-H bend, amide II) |
| Mass Spec (ESI+) | m/z: 307.27 [M+H]⁺ |
Experimental Protocols
The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound.
Synthesis: Amide Coupling of 1-Adamantaneacetic Acid and 1,7-Diaminoheptane (B1222138)
The synthesis of this compound can be achieved through a standard amide coupling reaction between 1-adamantaneacetic acid and a mono-protected 1,7-diaminoheptane, followed by deprotection. A more direct, albeit potentially lower-yielding, approach involves the reaction with an excess of 1,7-diaminoheptane to favor mono-acylation.
Materials:
-
1-Adamantaneacetic acid
-
1,7-Diaminoheptane
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1-adamantaneacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add a solution of 1,7-diaminoheptane (3.0 eq to favor mono-substitution) in a minimal amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to isolate the desired this compound.
Characterization Protocols
Apparatus: Digital melting point apparatus.
Procedure:
-
Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the estimated melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Procedure:
-
Add approximately 10 mg of this compound to 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, DCM) in a small vial.
-
Vortex the vial for 30 seconds.
-
Observe for complete dissolution. If not fully dissolved, gently heat the vial and observe any changes in solubility.
-
Categorize the solubility as soluble, sparingly soluble, or insoluble.
Potential Biological Relevance and Signaling Pathways
Adamantane derivatives are known for a wide range of biological activities, including antiviral and anticancer effects.[4] The unique structure of this compound, featuring a lipophilic adamantane core and a flexible diamine linker, makes it a candidate for investigation in these areas.
Potential as an Antiviral Agent
Adamantane-based drugs like Amantadine and Rimantadine have been used as antiviral agents, primarily against the influenza A virus. They function by blocking the M2 proton channel, which is essential for viral uncoating and replication.[5][6] The adamantane cage of this compound could potentially interact with similar viral targets.
Potential as an Anticancer Agent
Several adamantane derivatives have demonstrated anticancer activity. For instance, some adamantane-containing compounds have been shown to induce apoptosis in cancer cells. One potential mechanism of action could be the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[7] Chronic activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and inflammation. Inhibition of this pathway can lead to apoptosis of cancer cells.
Mandatory Visualizations
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Emerging Role of Adamantane Amides as P2X7 Receptor Antagonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, has garnered significant attention as a therapeutic target for a spectrum of inflammatory, neurodegenerative, and chronic pain disorders. Its activation triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β. Consequently, the discovery of potent and selective P2X7 receptor antagonists is a key objective in modern drug development. Among the promising chemical scaffolds, adamantane (B196018) amides have emerged as a particularly interesting class of P2X7 antagonists. This technical guide provides an in-depth overview of the mechanism of action of adamantane amide-based P2X7 antagonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows. Although the specific compound "1-Adamantane-amide-C7-NH2" is not documented in publicly available literature, this guide will focus on the well-established class of adamantane amides that target the P2X7 receptor.
Core Mechanism of Action: P2X7 Receptor Antagonism
Adamantane amides act as antagonists of the P2X7 receptor, meaning they bind to the receptor and prevent its activation by its endogenous agonist, adenosine (B11128) triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia. Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which then bind to and activate the P2X7 receptor.
This activation leads to two main consequences:
-
Ion Channel Opening: A rapid influx of Na+ and Ca2+ ions and an efflux of K+ ions, leading to membrane depolarization.
-
Pore Formation: Prolonged activation results in the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da in size.
These events trigger downstream signaling cascades, most notably the activation of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which cleaves pro-IL-1β into its mature, active form, which is then released from the cell, propagating the inflammatory response.
Adamantane amides, through their antagonistic action on the P2X7 receptor, block these initial activation steps, thereby inhibiting the downstream release of IL-1β and mitigating the inflammatory cascade. Some adamantane amides have been shown to be allosteric antagonists, binding to a site on the receptor distinct from the ATP binding site to exert their inhibitory effect.
P2X7 Signaling Pathway
The signaling pathway initiated by P2X7 receptor activation is complex and central to its pro-inflammatory role. The following diagram illustrates the key steps and the point of intervention for adamantane amide antagonists.
Quantitative Data for Adamantane Amide P2X7 Antagonists
The potency of adamantane amide P2X7 antagonists is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The table below summarizes the IC50 values for a representative adamantane amide P2X7 antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), from published literature.[1]
| Compound | Assay Type | Species | IC50 (nM) |
| AACBA | Calcium Flux | Human | ~18 |
| AACBA | YO-PRO-1 Uptake | Human | ~85 |
| AACBA | Calcium Flux | Rat | 29 |
| AACBA | YO-PRO-1 Uptake | Rat | 980 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize adamantane amide P2X7 antagonists.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Adamantane amide test compounds.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Wash the cells with assay buffer and then incubate with the Fluo-4 AM loading solution for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of the adamantane amide test compound or vehicle for 15-30 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the P2X7 agonist to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Pore Formation (YO-PRO-1 Uptake) Assay
This assay assesses the ability of a compound to block the formation of the large membrane pore associated with sustained P2X7 activation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
Cell culture medium.
-
YO-PRO-1 iodide solution.
-
Assay buffer.
-
P2X7 receptor agonist (e.g., ATP).
-
Adamantane amide test compounds.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight.
-
Compound and Dye Incubation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing both the desired concentration of the adamantane amide test compound and YO-PRO-1 (e.g., 2 µM).
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation & Data Acquisition:
-
Measure baseline fluorescence.
-
Add the P2X7 agonist.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes as the dye enters the cells and binds to nucleic acids.
-
-
Data Analysis:
-
Calculate the rate of YO-PRO-1 uptake.
-
Determine the percentage inhibition of dye uptake at each antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
IL-1β Release Assay
This assay measures the downstream functional consequence of P2X7 antagonism: the inhibition of IL-1β release from immune cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640).
-
Lipopolysaccharide (LPS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Adamantane amide test compounds.
-
ELISA kit for human IL-1β.
Procedure:
-
Cell Culture and Priming:
-
Culture THP-1 cells and differentiate into a macrophage-like phenotype with PMA.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
-
Antagonist Treatment:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of the adamantane amide test compound for 30-60 minutes.
-
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each antagonist concentration.
-
Determine the IC50 value from a dose-response curve.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for screening P2X7 receptor antagonists.
Conclusion
Adamantane amides represent a robust and promising class of P2X7 receptor antagonists with significant potential for the development of novel therapeutics for inflammatory and related diseases. Their mechanism of action, centered on the direct inhibition of the P2X7 receptor, effectively blocks the initiation of a key inflammatory signaling cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the potency and efficacy of these and other P2X7-targeting compounds. Further research into the structure-activity relationships of adamantane amides will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
Biological Activity Screening of 1-Adamantane-amide-C7-NH2: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 1-Adamantane-amide-C7-NH2 is not extensively available in publicly accessible literature. This guide has been compiled by extrapolating information from studies on structurally related adamantane-amide derivatives. The content herein is intended for research and informational purposes and should be used as a foundational resource for designing experimental investigations into the specific properties of this compound.
Introduction
Adamantane (B196018), a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been leveraged to develop drugs for a range of therapeutic areas, including antiviral, neuroprotective, and antidiabetic agents. The incorporation of the adamantane cage can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]
This technical guide focuses on the potential biological activities of this compound, a derivative featuring a C7 aminoalkyl chain attached to the adamantane core via an amide linkage. The presence of the lipophilic adamantane head, a flexible alkyl chain, and a terminal amino group suggests that this molecule may exhibit interesting biological properties, particularly as an antimicrobial or cytotoxic agent, potentially through interactions with cellular membranes or specific protein targets.[4][5]
Potential Biological Activities and Data Presentation
Based on the biological activities of structurally similar adamantane derivatives, this compound is hypothesized to possess antimicrobial and cytotoxic properties. The lipophilic adamantane moiety can facilitate interaction with and disruption of microbial cell membranes, a mechanism suggested for other adamantane derivatives.[6] The amide linkage and the alkyl chain length can influence the compound's overall amphiphilicity and its specific interactions with biological targets.
While specific quantitative data for this compound is unavailable, the following tables summarize the reported activities of related adamantane-amide and adamantane derivatives to provide a comparative baseline for future studies.
Table 1: Antimicrobial Activity of Representative Adamantane Derivatives
| Compound Class | Test Organism | Activity Metric | Value |
| Adamantane Schiff Bases | S. epidermidis ATCC 12228 | MIC | 62.5 µg/mL |
| Adamantane Hydrazide-Hydrazones | Gram-positive bacteria | MIC | 62.5–1000 µg/mL |
| Adamantane Hydrazide-Hydrazones | Gram-negative bacteria | MIC | 125–1000 µg/mL |
| Adamantane Schiff Bases | C. albicans ATCC 10231 | MIC | 62.5 µg/mL |
| N-substituted adamantylester imides | S. aureus | MIC | > 6 µg/ml |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | S. aureus | MIC | 0.022 µg/ml |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | S. aureus | MIC | 0.05 µg/ml |
Data extrapolated from studies on various adamantane derivatives.[6][7][8]
Table 2: Cytotoxicity Data of Representative Adamantane Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) |
| Adamantane-amide derivatives | A549 (Lung carcinoma) | IC50 | Varies |
| Adamantane-amide derivatives | T47D (Breast cancer) | IC50 | Varies |
| Adamantane-amide derivatives | L929 (Fibroblast) | IC50 | Varies |
| Adamantane-amide derivatives | HeLa (Cervical cancer) | IC50 | Varies |
| Amide Herbicides (for comparison of amide cytotoxicity) | A549 (Lung carcinoma) | IC50 | 430 - 2333 |
Cytotoxicity of adamantane derivatives has been evaluated, though specific IC50 values for long-chain amides are not detailed in the provided results. The data for amide herbicides is included to provide a general reference for amide-containing compound cytotoxicity.[6][9]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological screening of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of an activated adamantane carboxylic acid derivative with a protected diamine, followed by deprotection.
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
N-Boc-1,7-diaminoheptane
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of 1-Adamantanecarboxylic Acid:
-
Dissolve 1-adamantanecarboxylic acid (1 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain 1-adamantanecarbonyl chloride.
-
-
Amide Coupling:
-
Dissolve N-Boc-1,7-diaminoheptane (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of 1-adamantanecarbonyl chloride (1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-1-Adamantane-amide-C7-NH2.
-
-
Deprotection of the Amine:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO3 solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield this compound.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the cytotoxic potential of the compound.
Materials:
-
Human cell lines (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a potential mechanism of action and a typical experimental workflow for screening the biological activity of this compound.
Caption: General workflow for the synthesis and biological screening of this compound.
Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization of 1-Adamantane-amide-C7-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Adamantane-amide-C7-NH2, a bifunctional molecule incorporating a rigid adamantane (B196018) core and a flexible primary amine via a C7 amide linker. This document is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering available data, detailed experimental protocols for further characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Data
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄N₂O | PubChem |
| Molecular Weight | 306.5 g/mol | PubChem |
| IUPAC Name | N-(7-aminoheptyl)-2-(tricyclo[3.3.1.1³,⁷]decan-1-yl)acetamide | PubChem |
| XLogP3 | 4.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 8 | PubChem (Computed) |
Table 2: Physicochemical Properties of Adamantane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | Wikipedia |
| Molar Mass | 136.24 g·mol⁻¹ | Wikipedia |
| Appearance | White crystalline solid | Wikipedia |
| Melting Point | 270 °C (sublimes) | Wikipedia |
| Solubility in Water | Practically insoluble | Wikipedia |
| Solubility in Nonpolar Solvents | Readily soluble | Wikipedia |
Table 3: General Solubility Characteristics of a Related Compound (Adamantane-1-carboxamide)
| Solvent Type | Solubility | Rationale |
| Water | Moderately soluble | The amide group allows for hydrogen bonding.[1] |
| Polar Organic Solvents | Soluble | Favorable interactions with the amide group.[1] |
| Non-polar Solvents | Insoluble | The polar amide group limits solubility.[1] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Synthesis and Purification Workflow
The synthesis of this compound can be approached by coupling an activated adamantane carboxylic acid derivative with a protected diamine, followed by deprotection.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[2][3]
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[4][5]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[5]
-
The apparatus is allowed to cool.
-
A second determination is performed with a slow heating rate (1-2 °C/min) starting approximately 20 °C below the approximate melting point.[3][6]
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[2][6] A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[6]
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity will be used (e.g., water, ethanol, dichloromethane, hexane).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
-
The mixture is agitated (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.
-
-
Quantification:
-
A known volume of the saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.
-
Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy if the compound has a chromophore).
-
-
Data Expression: Solubility is typically expressed in mg/mL or mol/L.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the primary amine group in this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise mass of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Apparatus: A calibrated pH meter and a burette are required.
-
Procedure:
-
The amine solution is placed in a beaker with a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is slowly added in small, known increments from the burette.[7]
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point, which is the point on the curve where half of the amine has been protonated. At this point, pH = pKa.
-
Biological Context and Signaling Pathways
Adamantane derivatives are a cornerstone in modern drug development due to their unique structural and physicochemical properties, which can enhance lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets.[8][9][10] Two prominent examples are Amantadine, an antiviral agent, and Memantine, a neuroprotective drug.
Potential Signaling Pathway Interaction: NMDA Receptor Antagonism
Given that Memantine, an adamantane derivative, is an NMDA receptor antagonist used to treat Alzheimer's disease, it is plausible that this compound could be explored for similar neurological applications. The following diagram illustrates the mechanism of action of Memantine as a reference.
This pathway highlights how the rigid adamantane cage can physically block the ion channel of the NMDA receptor, preventing excessive calcium influx and subsequent neuronal damage. The C7-NH2 linker of the title compound could be functionalized to target the molecule to specific neuronal populations or to modulate its pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chm.uri.edu [chm.uri.edu]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 1-Adamantane-amide-C7-NH2
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
1-Adamantane-amide-C7-NH2, with the molecular formula C₁₉H₃₄N₂O, consists of a rigid, bulky adamantane (B196018) cage linked via an amide bond to a flexible seven-carbon diamine spacer. This structure combines the lipophilic nature of the adamantane group with the hydrophilicity of the amino and amide groups, making it a molecule of interest in drug discovery and materials science.
-
IUPAC Name: N-(7-aminoheptyl)adamantane-1-carboxamide
-
Molecular Formula: C₁₉H₃₄N₂O
-
Molecular Weight: 306.5 g/mol [1]
-
Exact Mass: 306.2671 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 7.5 | Broad s | 1H | NH -CO | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| ~ 3.25 | q | 2H | -CO-NH-CH₂ - | Deshielded by the adjacent amide nitrogen. Expected to be a quartet or triplet of triplets. |
| ~ 2.68 | t | 2H | -CH₂ -NH₂ | Deshielded by the terminal amino group. |
| ~ 2.05 | Broad s | 3H | Adamantane-CH (bridgehead) | Characteristic signal for the three equivalent methine protons of the 1-substituted adamantane cage.[2] |
| ~ 1.75 | Broad s | 6H | Adamantane-CH₂ (axial) | Part of the complex multiplet for the adamantane cage protons.[3] |
| ~ 1.68 | Broad s | 6H | Adamantane-CH₂ (equatorial) | Part of the complex multiplet for the adamantane cage protons.[3] |
| ~ 1.52 | quint | 2H | -CO-NH-CH₂-CH₂ - | Aliphatic proton signal for the C7 chain. |
| ~ 1.41 | quint | 2H | -CH₂ -CH₂-NH₂ | Aliphatic proton signal for the C7 chain. |
| ~ 1.33 | m | 6H | -(CH₂)₃- (central) | Overlapping signals for the central methylene (B1212753) groups of the C7 chain. |
| ~ 1.25 | Broad s | 2H | -CH₂-NH₂ | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment | Notes |
| ~ 178.0 | C =O (Amide) | The carbonyl carbon is significantly deshielded. |
| ~ 41.5 | Adamantane-C -CO | Quaternary carbon of the adamantane cage attached to the carbonyl group. |
| ~ 40.8 | Adamantane-C H₂ | Methylene carbons of the adamantane cage adjacent to the quaternary carbon.[4] |
| ~ 40.2 | -CO-NH-C H₂- | Carbon adjacent to the amide nitrogen. |
| ~ 42.1 | -C H₂-NH₂ | Carbon adjacent to the terminal amino group. |
| ~ 36.5 | Adamantane-C H₂ | The other set of methylene carbons in the adamantane cage.[4] |
| ~ 31.5 | -CO-NH-CH₂-C H₂- | Aliphatic carbon signal for the C7 chain. |
| ~ 29.4 | -(C H₂)₃- (central) | Overlapping signals for the central methylene groups of the C7 chain. |
| ~ 29.1 | Adamantane-C H | Methine carbons of the adamantane cage.[4] |
| ~ 26.8 | -CH₂-C H₂-CH₂-NH₂ | Aliphatic carbon signal for the C7 chain. |
Ionization Method: Electrospray Ionization (ESI), Positive Mode
| m/z Ratio | Ion | Notes |
| 307.27 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in soft ionization methods like ESI.[5] |
| 329.25 | [M+Na]⁺ | Adduct with sodium, commonly observed in ESI-MS.[6] |
| 179.11 | [Adamantane-C=O]⁺ | Fragmentation resulting from the cleavage of the amide C-N bond. |
| 135.12 | [Adamantane]⁺ | A very stable fragment corresponding to the adamantyl cation, resulting from the cleavage of the bond between the adamantane cage and the carbonyl group. This is a characteristic fragment for adamantane derivatives.[7] |
| 131.15 | [H₂N-(CH₂)₇-NH]⁺ | Fragmentation resulting from the cleavage of the amide C-N bond with hydrogen transfer. |
| 114.13 | [H₂N-(CH₂)₆-CH=NH]⁺ | Further fragmentation of the C7 chain. |
Experimental Protocols
The following sections provide detailed hypothetical methodologies for the synthesis and spectroscopic analysis of this compound.
This protocol describes a two-step process involving the preparation of 1-adamantanecarbonyl chloride followed by its reaction with 1,7-diaminoheptane (B1222138).
Step 1: Synthesis of 1-Adamantanecarbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 1-adamantanecarbonyl chloride, a low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve 1,7-diaminoheptane (5.0 eq, to favor mono-acylation) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 1-adamantanecarbonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled diamine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess diamine), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-45° pulse angle, a spectral width of 220-240 ppm, and a longer relaxation delay of 2-5 seconds. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use an ESI-MS instrument, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺). If conducting tandem MS (MS/MS), select the molecular ion for collision-induced dissociation (CID) to observe characteristic fragment ions.
Visualizations
Caption: Synthetic route to this compound.
Caption: General workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]
- 4. kbfi.ee [kbfi.ee]
- 5. acdlabs.com [acdlabs.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Adamantane-amide-C7-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 1-Adamantane-amide-C7-NH2, a molecule combining a bulky, lipophilic adamantane (B196018) cage with a polar amide linkage and a flexible C7 aminoalkyl chain. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates solubility characteristics from structurally related adamantane derivatives and fundamental principles of physical organic chemistry. The document outlines detailed experimental protocols for the quantitative determination of solubility and presents a logical workflow for these procedures. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.
Introduction: Structural Features and Predicted Solubility
This compound (IUPAC Name: 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide) is a bifunctional organic molecule with a molecular formula of C19H34N2O.[1] Its structure is characterized by three key domains:
-
The Adamantane Cage: A rigid, diamondoid hydrocarbon structure that imparts significant lipophilicity and steric bulk. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene (B151609) and hexane.[2]
-
The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. Simple amides with five or fewer carbon atoms are generally soluble in water.[3] The presence of the amide group is expected to increase polarity compared to a simple adamantane alkane.[4][5]
-
The C7-NH2 Chain: A flexible heptyl chain terminating in a primary amine. This long alkyl chain significantly contributes to the molecule's nonpolar character, while the terminal amine group provides a site for hydrogen bonding and potential protonation in acidic media, which would dramatically increase aqueous solubility.[6]
The overall solubility of this compound will be dictated by the interplay of these structural features. The large, nonpolar surface area contributed by the adamantane cage and the C7 alkyl chain suggests that the molecule will be predominantly lipophilic. Therefore, good solubility is anticipated in nonpolar and moderately polar organic solvents, while solubility in water is expected to be low. However, the presence of two hydrogen-bonding functional groups (amide and amine) may afford some solubility in polar protic solvents.
Predicted Solubility in Various Solvents
While specific quantitative data for this compound is unavailable, the following table summarizes the predicted qualitative and semi-quantitative solubility based on the behavior of structurally similar compounds like adamantane-1-carboxamide, 1-adamantylamine, and general principles of "like dissolves like".[4][6][7] It is crucial to experimentally verify these predictions.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large lipophilic surface area from the adamantane cage and the C7 alkyl chain will interact favorably with nonpolar solvents via van der Waals forces. Adamantane derivatives generally show good solubility in these solvents.[2][7] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. They can solvate both the nonpolar and, to a lesser extent, the polar regions of the molecule. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the amide group. Their alkyl portions can solvate the nonpolar adamantane and C7 moieties. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | As highly polar solvents capable of accepting hydrogen bonds, DMF and DMSO are expected to effectively solvate the amide and amine groups. The solubility of adamantane sulfonamide derivatives has been successfully measured in DMSO. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide and amine groups. However, the large nonpolar adamantane and C7 components will limit overall solubility. Solubility is expected to decrease with increasing alcohol chain length. |
| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | The molecule's high lipophilicity, conferred by the adamantane and C7 alkyl chain, will strongly disfavor interaction with the polar water network, leading to poor solubility. Adamantane itself is practically insoluble in water.[2] |
| Aqueous (Acidic) | Dilute HCl (e.g., 0.1 M) | Moderate to High | The terminal amine group (a weak base) will be protonated to form a water-soluble ammonium (B1175870) salt (R-NH3+ Cl-). This ionic character dramatically increases aqueous solubility. This is a common strategy for formulating amine-containing drugs.[8][9] |
| Aqueous (Basic) | Dilute NaOH (e.g., 0.1 M) | Very Low | In basic solution, the amine group will remain in its neutral, less soluble form. The amide N-H is generally not acidic enough to be deprotonated by dilute NaOH. Therefore, solubility is expected to be similar to that in neutral water. |
Experimental Protocols for Solubility Determination
Accurate quantitative determination of solubility is essential for research and development. The isothermal shake-flask method is a widely accepted and robust protocol.[10]
Isothermal Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other quantitative analysis technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]
-
To each vial, add a known volume of the selected solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]
-
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
This compound is a molecule with a complex solubility profile governed by its large lipophilic domains and polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in neutral aqueous media. A significant increase in aqueous solubility is expected under acidic conditions due to the protonation of the terminal amine. The experimental protocols detailed in this guide provide a robust framework for the quantitative validation of these predictions. Such empirical data is indispensable for the effective application of this compound in medicinal chemistry and materials science, from guiding reaction conditions to designing effective formulation and delivery systems.
References
- 1. This compound | C19H34N2O | CID 172638503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Adamantane Amide Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane (B196018) moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides an excellent platform for the precise orientation of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When incorporated into an amide linkage, the resulting adamantane amide derivatives exhibit a remarkable versatility in targeting a wide array of biological macromolecules, leading to their investigation in numerous therapeutic areas, including metabolic disorders, inflammatory conditions, neurodegenerative diseases, and infectious diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of adamantane amide derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for Metabolic Disorders
Adamantane amide derivatives have emerged as potent and selective inhibitors of 11β-HSD1, an enzyme that plays a crucial role in regulating glucocorticoid levels.[2][6] The inhibition of this enzyme is a promising therapeutic strategy for metabolic disorders such as insulin (B600854) resistance, dyslipidemia, and obesity.[6]
A series of adamantyl carboxamide and acetamide (B32628) derivatives have been synthesized and evaluated for their inhibitory activity against human 11β-HSD1.[6] Optimization of a lead compound resulted in the discovery of inhibitors with IC50 values in the nanomolar range, demonstrating high selectivity over the related 11β-HSD2 isozyme.[2][6]
Quantitative Data: 11β-HSD1 Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Adamantyl Carboxamide Derivative (Compound 15) | Human 11β-HSD1 | 114 | HEK-293 | [6] |
| Adamantyl Acetamide Derivative (Compound 41) | Human 11β-HSD1 | 280 | HEK-293 | [6] |
| Adamantane Amide Inhibitors | 11β-HSD1 | Potent (specific values not detailed in abstract) | Not specified | [2] |
Experimental Protocols
11β-HSD1 Inhibition Assay:
The inhibitory activity of adamantane amide derivatives against 11β-HSD1 is typically assessed using a cell-based assay.[6]
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transfected with the HSD11B1 gene, which encodes for human 11β-HSD1.[6]
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compounds.
-
Enzyme Activity Measurement: The activity of 11β-HSD1 is determined by measuring the conversion of a substrate (e.g., cortisone) to its active form (cortisol). This is often quantified using methods such as scintillation proximity assay or mass spectrometry.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Modulation of Inflammatory Pathways
Adamantane amide derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for a range of inflammatory conditions.[3][7] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][7]
A study investigating a series of adamantane derivatives of thiazolyl-N-substituted amides found them to be potent anti-inflammatory agents in a carrageenan-induced mouse paw edema model.[7] The anti-inflammatory efficacy of these compounds ranged from 29.6% to 81.5%, with some exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[7]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Assay Model | Efficacy | Reference |
| Adamantane derivatives of thiazolyl-N-substituted amides | Carrageenan-induced mouse paw edema | 29.6 - 81.5% inhibition | [7] |
| Deacylated adamantane-containing molecule (Compound 10) | Baker's yeast-induced inflammation | Most active of the series | [3] |
Experimental Protocols
Carrageenan-Induced Mouse Paw Edema Model:
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[7]
-
Animal Model: Mice are used for this study.
-
Compound Administration: The test compounds are administered to the mice, typically orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group to that of a control group that received only the vehicle.
Targeting Neurodegenerative Pathways
The neuroprotective potential of adamantane derivatives has been extensively explored, with memantine, an adamantane amine, being an approved drug for the treatment of Alzheimer's disease.[4][8][9] Adamantane amides are now being investigated for their ability to target key pathological processes in neurodegenerative disorders, including excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors and the aggregation of amyloid-beta (Aβ) peptides.[9][10]
NMDA Receptor Antagonism
Adamantane derivatives are known to act as uncompetitive antagonists of the NMDA receptor, offering protection against the neuronal damage caused by excessive glutamate (B1630785) stimulation (excitotoxicity), a common feature in many neurodegenerative diseases.[9][11]
A study on a homologous series of adamantane derivatives demonstrated their ability to block the open state of postsynaptic activated channels, including NMDA-activated single channels.[11] The compound IEM-1754 showed anticonvulsant activity six times higher than dizocilpine (B47880) (MK-801), a well-known NMDA receptor antagonist.[11]
Inhibition of Amyloid-Beta Aggregation
The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Novel aminoadamantane derivatives, including amides, have been designed and synthesized as inhibitors of Aβ aggregation.[10]
One study reported the development of a library of novel aminoadamantane derivatives, with the most potent compound, 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n), exhibiting an IC50 of 0.4 μM for the inhibition of Aβ40 aggregation.[10]
Quantitative Data: Neuroprotective Activity
| Compound | Target/Activity | IC50/Ki (µM) | Reference |
| IEM-1754 | Anticonvulsant activity (NMDA-mediated) | 6x more potent than MK-801 | [11] |
| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n) | Aβ40 aggregation inhibition | 0.4 | [10] |
| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l) | Aβ40 aggregation inhibition | 1.8 | [10] |
| N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide (3m) | Aβ40 aggregation inhibition | 1.8 | [10] |
| Various 1-amino-adamantanes | [3H]MK-801 binding (NMDA receptor) | 0.19 - 21.72 (Ki) | [12] |
| Memantine | [3H]MK-801 binding (NMDA receptor) | 0.54 (Ki) | [12] |
| Amantadine (B194251) | [3H]MK-801 binding (NMDA receptor) | 10.50 (Ki) | [12] |
Experimental Protocols
Aβ Aggregation Inhibition Assay (Thioflavin T Assay):
This in vitro assay is commonly used to screen for inhibitors of Aβ fibril formation.
-
Preparation of Aβ solution: Lyophilized Aβ peptide is dissolved in an appropriate buffer to a final concentration.
-
Incubation: The Aβ solution is incubated with and without the test compounds at 37°C with constant agitation to promote fibril formation.
-
Thioflavin T (ThT) Fluorescence Measurement: At various time points, aliquots are taken, and ThT, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is added.
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation. The IC50 value is then determined.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Adamantane amides block the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.
Antiviral Activity
The antiviral properties of adamantane derivatives were the first to be discovered, with amantadine and rimantadine (B1662185) being used for the treatment of influenza A.[13] Adamantane amides continue to be investigated for their potential against a range of viruses.
Influenza Virus M2 Ion Channel Inhibition
The primary mechanism of action for adamantane derivatives against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[5][13][14] While resistance to older adamantane drugs is now widespread, research into novel derivatives that can overcome this resistance is ongoing.[15]
A study on new adamantane-substituted heterocycles, including piperidine-2-one derivatives, showed potent activity against rimantadine-resistant strains of influenza A, with IC50 values as low as 7.7 μM.[15]
Poxvirus Inhibition
Adamantane derivatives have also been identified as potential inhibitors of poxvirus reproduction. A virtual screening and subsequent synthesis led to the discovery of new compounds that inhibit vaccinia virus replication with IC50 concentrations in the sub-micromolar range (0.133 to 0.515 μM).[16] The proposed target for these compounds is the p37 major envelope protein, which is necessary for the replication of viral particles.[16]
Quantitative Data: Antiviral Activity
| Compound | Virus Strain | Target | IC50 (µM) | Reference |
| Enol ester 10 (R and S enantiomers) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | M2 Ion Channel | 7.7 | [15] |
| Novel adamantane derivatives | Vaccinia virus | p37 major envelope protein | 0.133 - 0.515 | [16] |
| Compounds 5a, 6a, 7a | Influenza A H3N2 | M2 Ion Channel | Markedly active | [5] |
| Compounds 4a,b, 5a, 6a, 7a | Influenza A H2N2 | M2 Ion Channel | Markedly active | [5] |
| Compounds 4b,c, 6d | Influenza A H1N1 | M2 Ion Channel | Markedly active | [5] |
Experimental Workflow: Antiviral Drug Discovery
Caption: A generalized workflow for the discovery and evaluation of antiviral adamantane amide derivatives.
Other Potential Therapeutic Targets
The versatility of the adamantane amide scaffold extends to several other therapeutic targets.
-
Anticancer Agents: Adamantane derivatives have been investigated for their anticancer properties, with some acting as tyrosine kinase inhibitors or retinoids.[17] The lipophilic nature of the adamantane cage can enhance the penetration of these compounds into cancer cells.[13]
-
Enzyme Inhibitors: Novel amantadine-clubbed N-aryl amino thiazoles have been shown to be potent inhibitors of urease, α-amylase, and α-glucosidase, suggesting their potential in treating conditions like peptic ulcers and type 2 diabetes.[18]
-
Antimicrobial Agents: Adamantane-containing thiazole (B1198619) compounds have demonstrated antibacterial and antifungal activities.[17]
Conclusion
Adamantane amide derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their unique structural features allow for effective interaction with a diverse set of biological targets, from enzymes and ion channels to protein aggregates. The continued exploration of the structure-activity relationships of these derivatives, coupled with modern drug design and screening techniques, is likely to lead to the development of novel and effective therapies for metabolic, inflammatory, neurodegenerative, and infectious diseases. Further research, particularly focused on elucidating detailed mechanisms of action and optimizing pharmacokinetic profiles, will be crucial in translating the therapeutic potential of adamantane amides from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 5. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. [The blockade of glutaminergic and cholinergic ion channels by adamantane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. uni-giessen.de [uni-giessen.de]
- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 16. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
The Rise of Adamantane Scaffolds in Oncology: A Technical Guide to Novel HDAC Inhibitors
A new frontier in cancer therapeutics is being carved out by the unique properties of adamantane-based compounds. This in-depth guide explores the discovery, synthesis, and evaluation of a novel class of adamantane-derived histone deacetylase (HDAC) inhibitors, offering a promising avenue for the development of targeted cancer treatments. The rigid, lipophilic structure of the adamantane (B196018) cage provides a versatile scaffold for designing potent and selective enzyme inhibitors with favorable pharmacological profiles.
This document details the scientific rationale, experimental workflows, and critical data for a series of newly developed adamantane and nor-adamantane hydroxamic acids. These compounds have demonstrated significant potential, exhibiting nanomolar efficacy in both enzymatic and cell-based assays against various human cancer cell lines.
Rationale for Adamantane in HDAC Inhibitor Design
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes like p21, which in turn promotes uncontrolled cell proliferation. Inhibiting HDACs can restore normal acetylation patterns, reactivate these suppressor genes, and induce cell cycle arrest or apoptosis in cancer cells.
The adamantyl group serves as a "lipophilic bullet," a bulky, hydrophobic cap that can effectively interact with the surface of the HDAC enzyme. Its rigid structure helps to properly orient the rest of the inhibitor—a linker and a zinc-binding group (in this case, hydroxamic acid)—within the enzyme's catalytic tunnel for optimal binding and potent inhibition. This strategic incorporation of an adamantane moiety aims to enhance drug-like properties without introducing significant toxicity.
Quantitative Biological Data
The synthesized adamantane and nor-adamantane derivatives were evaluated for their ability to inhibit total HDAC activity from HeLa cell nuclear extracts and to suppress the growth of three human cancer cell lines: HCT116 (colon), NCI-H460 (lung), and U251 (glioblastoma). The results, summarized below, highlight several compounds with exceptional potency, particularly the nor-adamantane derivatives which demonstrated sub-nanomolar to low nanomolar activity.
Table 1: In Vitro HDAC Enzyme Inhibition
| Compound ID | Structure | Total HDAC IC₅₀ (nM) |
| SAHA | (Reference) | 25 |
| 1 | Adamantane-linker-hydroxamate | 1.5 |
| 2 | Nor-adamantane-linker-hydroxamate | 0.02 |
| 3 | Adamantane-alt-linker-hydroxamate | 3.2 |
| 4 | Nor-adamantane-alt-linker-hydroxamate | 0.03 |
| ... (additional compounds from series) | ... | ... |
IC₅₀ values represent the concentration required to inhibit 50% of HDAC enzyme activity.
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | HCT116 GI₅₀ (nM) | NCI-H460 GI₅₀ (nM) | U251 GI₅₀ (nM) |
| SAHA | >1000 | >1000 | >1000 |
| 1 | 75 | 90 | 110 |
| 2 | 10 | 15 | 25 |
| 3 | 85 | 105 | 130 |
| 4 | 12 | 18 | 30 |
| ... (additional compounds from series) | ... | ... | ... |
GI₅₀ values represent the concentration required to inhibit 50% of cancer cell growth.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these novel compounds are provided to ensure reproducibility and facilitate further research.
General Synthetic Protocol for Adamantane-Based Hydroxamic Acids
The synthesis of the target hydroxamic acids is typically achieved through a multi-step process starting from an adamantane-containing carboxylic acid or aldehyde, which is then converted to an ester. The final step involves the conversion of the ester to the corresponding hydroxamic acid.
Step 1: Ester Formation (Example)
-
To a solution of an adamantane-linked carboxylic acid (1.0 eq) in methanol (B129727) (MeOH), add sulfuric acid (H₂SO₄) catalytically.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the methyl ester.
Step 2: Hydroxamic Acid Formation
-
Prepare a solution of hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 4.0 eq) in MeOH.
-
Add a solution of potassium hydroxide (B78521) (KOH, 4.0 eq) in MeOH to the hydroxylamine solution at 0°C and stir for 30 minutes.
-
Filter the resulting precipitate of potassium chloride (KCl) and add the filtrate to the methyl ester intermediate (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. Dilute the residue with water and adjust the pH to 7-8 using a 1N hydrochloric acid (HCl) solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the final hydroxamic acid product.
In Vitro HDAC Activity Assay (Colorimetric)
This assay quantifies total HDAC activity using nuclear extracts from HeLa cells.[1][2][3]
-
Preparation: Prepare HeLa nuclear extract using a standard nuclear extraction protocol.
-
Reaction Setup: In a 96-well plate, add 10 µL of 10X HDAC Assay Buffer, the test compound at various concentrations, and 5-10 µg of HeLa nuclear extract. Adjust the total volume to 95 µL with deionized water.
-
Initiation: Add 5 µL of a colorimetric acetylated HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add 10 µL of Lysine Developer to each well and incubate at 37°C for 30 minutes. This step generates a chromophore from the deacetylated substrate.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is inversely proportional to HDAC activity.
-
Calculation: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value using non-linear regression analysis.
Cell Growth Inhibition (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a cell-staining method used to determine cytotoxicity by measuring total cellular protein.[4][5][6][7][8]
-
Cell Plating: Seed HCT116, NCI-H460, or U251 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the adamantane compounds and incubate for 48 hours.
-
Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 510 nm on a microplate reader.
-
Calculation: Determine the GI₅₀ value, the concentration at which cell growth is inhibited by 50%, from dose-response curves.
Visualizing Workflows and Mechanisms
To clarify the logical and experimental processes, the following diagrams have been generated.
Caption: High-level workflow for the discovery of adamantane-based HDAC inhibitors.
Caption: Mechanism of action for adamantane-based HDAC inhibitors in cancer cells.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using 1-Adamantane-amide-C7-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the 1-Adamantane-amide-C7-NH2 linker. PROTACs are innovative heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The this compound linker offers a unique combination of rigidity and lipophilicity, which can favorably impact cell permeability and the spatial orientation of the PROTAC's terminal ligands.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3][4][5] This event-driven pharmacology allows for sub-stoichiometric, catalytic activity, potentially leading to a more profound and durable biological response compared to traditional inhibitors.[2][4]
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][6][7][8][9][10]
-
A linker: This chemical tether connects the warhead and the anchor.[][12][13]
The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for optimizing a PROTAC's biological activity.[][12][13] The this compound linker incorporates a rigid adamantane (B196018) cage, which can restrict conformational flexibility, potentially pre-organizing the PROTAC for optimal ternary complex formation. The lipophilic nature of adamantane can also enhance cell membrane permeability.[14] The C7 alkyl chain provides spatial separation between the two ligands, and the terminal amine group allows for versatile conjugation to various warheads or E3 ligase ligands via amide bond formation.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker typically follows a modular and convergent approach. This involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, each with a suitable functional group for conjugation, followed by their coupling to the bifunctional adamantane linker.
Caption: General workflow for the synthesis of a PROTAC using the this compound linker.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the VHL E3 ligase, using the this compound linker.
Materials and Reagents:
-
This compound (Commercially available)
-
JQ1-acid (Synthesized from JQ1)
-
VHL ligand-acid (e.g., (S,R,S)-AHPC-COOH)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic bases (e.g., DIPEA, TEA)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., HPLC grade acetonitrile (B52724) and water, TFA)
Protocol 1: Synthesis of Intermediate 1 (JQ1-Adamantane Linker)
This protocol describes the coupling of the BRD4 ligand, JQ1-acid, to the this compound linker.
Caption: Workflow for the synthesis of the JQ1-Adamantane Linker intermediate.
Procedure:
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield Intermediate 1.
Representative Data (Hypothetical):
| Parameter | Value |
| Yield | 75% |
| Purity (LC-MS) | >95% |
| Mass Spec (ESI) | Calculated: [M+H]+ |
| Observed: [M+H]+ |
Protocol 2: Synthesis of the Final PROTAC (JQ1-Adamantane-VHL)
This protocol details the final coupling of Intermediate 1 with the VHL E3 ligase ligand.
Procedure:
-
Dissolve the VHL ligand-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of Intermediate 1 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Representative Data (Hypothetical):
| Parameter | Value |
| Yield | 60% |
| Purity (HPLC) | >98% |
| NMR | Consistent with proposed structure |
| Mass Spec (HRMS) | Calculated: [M+H]+ |
| Observed: [M+H]+ |
Characterization and Biological Evaluation
Following synthesis and purification, the PROTAC should be thoroughly characterized to confirm its identity and purity. Subsequently, its biological activity needs to be assessed.
Key Experiments:
-
Binding Affinity: Determine the binding affinity of the PROTAC for both the target protein (e.g., BRD4) and the E3 ligase (e.g., VHL) using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Ternary Complex Formation: Confirm the formation of the POI-PROTAC-E3 ligase ternary complex using methods such as size-exclusion chromatography or native mass spectrometry.
-
In Vitro Degradation: Assess the ability of the PROTAC to induce the degradation of the target protein in a cell-free system containing the necessary components of the ubiquitin-proteasome system.
-
Cellular Degradation: Quantify the degradation of the target protein in a relevant cell line using Western blotting or mass spectrometry-based proteomics. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Selectivity: Evaluate the selectivity of the PROTAC by profiling its effect on the broader proteome using quantitative proteomics.
-
Downstream Functional Assays: Investigate the functional consequences of target protein degradation in cellular assays (e.g., cell viability, gene expression).
Signaling Pathway
The synthesized PROTAC is designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including oncogenes like c-Myc.[15][16]
Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing a VHL E3 ligase ligand.
Conclusion
The this compound linker is a valuable tool for the synthesis of novel PROTACs. Its unique structural features can impart favorable physicochemical properties, potentially leading to the development of potent and cell-permeable protein degraders. The modular synthetic approach outlined in these application notes provides a robust framework for the generation of diverse PROTAC libraries, facilitating the systematic optimization of this promising therapeutic modality. Careful characterization and comprehensive biological evaluation are essential to validate the efficacy and selectivity of the resulting molecules.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Adamantane-amide-C7-NH2 as a Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.
This document provides detailed application notes and protocols for the use of 1-Adamantane-amide-C7-NH2 as a linker in the development of PROTACs, with a specific focus on the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.
Application Notes
The this compound linker offers a unique combination of rigidity and hydrophobicity due to the adamantane (B196018) moiety, coupled with a flexible seven-carbon chain. This structure can influence the orientation of the bound proteins in the ternary complex, potentially enhancing degradation efficiency.
Key Features of the this compound Linker:
-
Rigidity and Hydrophobicity: The adamantane group provides a rigid scaffold that can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex. Its lipophilic nature can also impact cell permeability.
-
Amide Bond Stability: The amide bonds within the linker provide metabolic stability.
-
Terminal Amine Functionality: The primary amine group allows for straightforward conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, typically through amide bond formation.
Application in GPX4 Degradation:
This compound has been successfully utilized in the synthesis of "PROTAC GPX4 degrader-3" (HY-161930)[1]. This degrader targets GPX4, an enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death. By inducing the degradation of GPX4, this PROTAC can trigger ferroptosis, a promising anti-cancer strategy.
Data Presentation
The following table summarizes the quantitative data for a PROTAC utilizing the this compound linker for the degradation of GPX4.
| Compound | Target | Cell Line | DC50 (µM) | IC50 (µM) | Reference |
| PROTAC GPX4 degrader-3 | GPX4 | HT1080 | 0.019 | 0.024 | [2] |
Table 1: Quantitative data for GPX4 degrader utilizing a this compound linker.
Experimental Protocols
Protocol 1: Synthesis of a GPX4-Targeting PROTAC using this compound
This protocol describes a representative synthesis of a GPX4-targeting PROTAC by coupling a GPX4 ligand (e.g., a derivative of ML210) and a von Hippel-Lindau (VHL) E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
ML210 derivative with a carboxylic acid handle
-
VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
Step 1: Coupling of VHL Ligand to the Linker
-
Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.
Step 2: Coupling of GPX4 Ligand to the VHL-Linker Conjugate
-
Dissolve the ML210 derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add the VHL-linker conjugate from Step 1 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for GPX4 Degradation
This protocol details the procedure to assess the degradation of GPX4 in cells treated with the synthesized PROTAC.
Materials:
-
HT1080 cells
-
Synthesized GPX4 PROTAC
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GPX4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HT1080 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the GPX4 PROTAC (e.g., 0.001 to 1 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-GPX4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GPX4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of GPX4 degradation relative to the vehicle control.
-
Determine the DC50 value from the dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of the GPX4 PROTAC on cell viability.
Materials:
-
HT1080 cells
-
Synthesized GPX4 PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of the GPX4 PROTAC for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of GPX4 degradation and ferroptosis induction.
Caption: Experimental workflow for PROTAC development and evaluation.
References
Application Notes and Protocols for Surface Modification Using 1-Adamantane-amide-C7-NH2
Disclaimer: Direct experimental data for 1-Adamantane-amide-C7-NH2 is not extensively available in the current scientific literature. The following application notes and protocols are based on the established principles of adamantane (B196018) chemistry, host-guest interactions, and surface modification techniques, drawing from studies on analogous adamantane derivatives. These should be considered as a starting point for research and development.
Introduction
Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant interest as a guest molecule in supramolecular and host-guest chemistry.[1] Its well-defined size and shape, coupled with its strong hydrophobic interactions, make it an ideal candidate for forming stable inclusion complexes with a variety of host molecules, most notably cyclodextrins.[2][3] The unique properties of adamantane derivatives have led to their application in drug delivery, surface recognition, and the development of self-assembling nanomaterials.[1][4][5]
This compound is a bifunctional linker molecule. The adamantane moiety serves as a robust anchoring group, primarily through non-covalent host-guest interactions, or as a bulky, space-filling component in self-assembled monolayers. The terminal primary amine (-NH2) provides a reactive site for the covalent attachment of a wide range of molecules, including biomolecules (peptides, proteins, nucleic acids), small molecule drugs, and imaging agents. The C7 alkyl chain provides spatial separation between the adamantane anchor and the terminal amine, which can be crucial for reducing steric hindrance and ensuring the accessibility of the amine for subsequent reactions.
Applications
The unique structure of this compound makes it a versatile tool for a variety of surface modification applications:
-
Biosensor Development: The terminal amine can be used to covalently immobilize enzymes, antibodies, or other biorecognition elements onto a transducer surface. The adamantane group can be used to anchor the entire assembly to a cyclodextrin-modified surface in a highly controlled and oriented manner.
-
Targeted Drug Delivery: Surfaces of nanoparticles or liposomes can be functionalized with this molecule. The adamantane group can act as a membrane anchor, while the amine can be conjugated to targeting ligands that direct the drug carrier to specific cells or tissues.[4][5][6]
-
Biomaterial Engineering: Modification of material surfaces with this compound can be used to control protein adsorption, cell adhesion, and other biological responses. The amine group can be used to attach bioactive peptides or polymers.
-
Self-Assembled Monolayers (SAMs): While not a traditional thiol or silane (B1218182) for SAM formation on gold or silica, adamantane derivatives can form ordered layers on surfaces through host-guest assembly with a pre-functionalized surface (e.g., a cyclodextrin (B1172386) SAM).
Quantitative Data
The following table summarizes typical quantitative data for adamantane-cyclodextrin host-guest interactions, which is a primary mechanism for the application of this compound in surface modification.
| Parameter | Host Molecule | Typical Value Range | Technique Used | Reference |
| Association Constant (Kₐ) | β-Cyclodextrin | 10⁴ - 10⁵ M⁻¹ | ITC, NMR Titration | [7] |
| γ-Cyclodextrin | 10² - 10³ M⁻¹ | ITC, NMR Titration | [2] | |
| Gibbs Free Energy (ΔG) | β-Cyclodextrin | -23 to -29 kJ/mol | ITC | [2] |
| Enthalpy (ΔH) | β-Cyclodextrin | -5 to -15 kJ/mol | ITC | [2] |
| Entropy (TΔS) | β-Cyclodextrin | 10 to 20 kJ/mol | ITC | [2] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments involving the use of this compound for surface modification.
Protocol 1: Surface Functionalization via Host-Guest Interaction with a β-Cyclodextrin Coated Surface
This protocol describes the non-covalent attachment of this compound to a surface previously functionalized with β-cyclodextrin.
Materials:
-
β-Cyclodextrin functionalized substrate (e.g., gold-coated silicon wafer with a β-CD SAM)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation:
-
Clean the β-Cyclodextrin functionalized substrate by sonicating in DI water for 5 minutes, followed by ethanol for 5 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Incubation with Adamantane Linker:
-
Prepare a 1 mM solution of this compound in PBS.
-
Immerse the cleaned β-cyclodextrin functionalized substrate in the adamantane solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the adamantane solution.
-
Rinse thoroughly with PBS to remove any non-specifically bound molecules.
-
Rinse with DI water to remove salt residues.
-
-
Drying and Storage:
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Store in a desiccator until further use.
-
Characterization:
-
The successful immobilization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen from the amide and amine groups, and contact angle measurements to observe a change in surface hydrophobicity.
Protocol 2: Covalent Immobilization of a Protein to an Adamantane-Functionalized Surface
This protocol outlines the covalent attachment of a protein to a surface functionalized with this compound using a common crosslinking agent.
Materials:
-
Surface functionalized with this compound (from Protocol 1)
-
Protein to be immobilized (e.g., Bovine Serum Albumin, an antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine (B43304) or glycine (B1666218) solution (1 M, pH 8.5) for blocking
Procedure:
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein in MES buffer at a concentration of 1 mg/mL.
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in MES buffer.
-
Add the EDC/NHS solution to the protein solution at a 10:1 molar excess of EDC/NHS to protein.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
-
Conjugation to the Amine-Terminated Surface:
-
Immediately apply the activated protein solution to the this compound functionalized surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse the surface with PBS to remove unbound protein and reagents.
-
-
Blocking of Unreacted Amines:
-
Immerse the surface in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes at room temperature to block any remaining unreacted amine groups on the surface.
-
-
Final Washing and Storage:
-
Rinse thoroughly with PBS.
-
Store the protein-functionalized surface in PBS at 4°C.
-
Visualizations
Caption: Experimental workflow for surface bio-functionalization.
Caption: Host-guest interaction on a functionalized surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Adamantane Amide Derivatives in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a unique tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. Its rigid, lipophilic structure provides a versatile scaffold for designing molecules that can interact with viral targets. While the first generation of adamantane-based drugs, such as amantadine (B194251) and rimantadine, primarily targeted the M2 ion channel of the influenza A virus, the emergence of resistant strains has driven research towards novel adamantane derivatives with broader antiviral activity.[1] This document focuses on adamantane amide derivatives, a promising class of compounds that have demonstrated efficacy against a range of viruses, including Ebola, influenza, and orthopoxviruses.[2][3][4] The incorporation of an amide functional group allows for diverse chemical modifications, enabling the fine-tuning of antiviral potency and pharmacokinetic properties.
Mechanism of Action
The antiviral mechanism of adamantane derivatives is diverse and dependent on the specific viral target. The most well-characterized mechanism is the inhibition of the influenza A M2 proton channel, which is crucial for viral uncoating and replication.[3] However, recent studies on adamantane amide derivatives have revealed novel mechanisms of action. For instance, certain adamantane carboxamides have been identified as potent inhibitors of Ebola virus (EBOV) entry by directly binding to the viral glycoprotein (B1211001) (GP), preventing the conformational changes required for membrane fusion.[2] This allosteric inhibition showcases the potential for adamantane amides to target different stages of the viral life cycle.
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected adamantane amide derivatives against various viruses. This data highlights the potential of these compounds as leads for further drug development.
| Compound ID | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Adamantane Carboxamide Series | ||||||
| Compound 1 | pEBOV | Pseudotyped virus entry | ~3.9 | >50 | >12.8 | [2] |
| Compound 2 | pEBOV | Pseudotyped virus entry | ~0.39 | >50 | >128 | [2] |
| Compound 38 | pEBOV | Pseudotyped virus entry | ~0.01 - 0.015 | >25 | >1667 - 2500 | [2] |
| Compound 38 | EBOV | Wild-type virus replication | ~0.1 | >25 | >250 | [2] |
| Adamantane-Monoterpene Amide Conjugates | ||||||
| Compound 40 | Vaccinia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 1123 | [4] |
| Compound 40 | Cowpox Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 406 | [4] |
| Compound 40 | Ectromelia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 707 | [4] |
| Compound 41 | Vaccinia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 980 | [4] |
| Compound 53 | Vaccinia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 545 | [4] |
| Compound 54 | Vaccinia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 450 | [4] |
| Compound 61b | Vaccinia Virus | Plaque Reduction | Not explicitly stated, but high activity | >100 | 750 | [4] |
Experimental Protocols
Pseudotyped Virus (pEBOV) Entry Assay
This assay is utilized to screen for inhibitors of viral entry in a lower biosafety level environment.
Materials:
-
HEK293T cells
-
Vesicular Stomatitis Virus (VSV) pseudotyped with Ebola virus glycoprotein (pEBOV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (adamantane amide derivatives)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the adamantane amide compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Add the pEBOV virus to the wells.
-
Incubate for 48-72 hours at 37°C.
-
Remove the medium and lyse the cells.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell killing.
Materials:
-
Susceptible host cell line (e.g., Vero cells for orthopoxviruses)
-
Virus stock with a known titer
-
Test compounds (adamantane amide derivatives)
-
Cell culture medium
-
Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the adamantane amide compounds.
-
Remove the growth medium from the cells and infect with the virus for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the respective compound dilutions.
-
Incubate the plates until plaques are visible (typically 3-7 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the half-maximal inhibitory concentration (IC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line
-
Test compounds (adamantane amide derivatives)
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the adamantane amide compounds to the wells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the half-maximal cytotoxic concentration (CC50) as the concentration that reduces cell viability by 50% compared to the untreated control.
Visualizations
Caption: General experimental workflow for evaluating the antiviral activity of adamantane amide derivatives.
Caption: Mechanism of action of amantadine, an adamantane amine, against the influenza A virus M2 ion channel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chemical agents based on adamantane–monoterpene conjugates against orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Amide Bond Formation with 1-Adamantane-amide-C7-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The incorporation of rigid, lipophilic scaffolds like adamantane (B196018) into drug candidates is a common strategy to improve pharmacokinetic properties such as metabolic stability and receptor binding.[2][3] This application note provides detailed protocols for the coupling of carboxylic acids with 1-Adamantane-amide-C7-NH2 (IUPAC Name: N-(7-aminoheptyl)-2-(1-adamantyl)acetamide), a bifunctional molecule featuring a sterically demanding adamantane group and a terminal primary amine.[4]
The protocols detailed herein utilize common and highly efficient coupling reagents to facilitate the formation of a stable amide linkage with the primary amine of the adamantane-containing substrate. While the primary amine is sterically accessible, the overall bulk of the molecule necessitates optimized conditions to ensure high yields and purity. This document offers two reliable methods using a carbodiimide (B86325) reagent (EDC) and a uronium salt-based reagent (HATU), complete with experimental workflows, comparative data, and troubleshooting guidance.
General Reaction Scheme
The overall transformation involves the coupling of a generic carboxylic acid (R-COOH) with the primary amine of N-(7-aminoheptyl)-2-(1-adamantyl)acetamide.
Figure 1: General scheme for the acylation of this compound.
Experimental Protocols
Two standard protocols for amide bond formation are presented. The choice of method may depend on the scale of the reaction, the cost of reagents, and the electronic and steric properties of the carboxylic acid substrate.[5][6]
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and potential racemization of the carboxylic acid.[5][7]
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the mixture and stir for 30 minutes at 0 °C to activate the carboxylic acid.[5]
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer successively with 10% citric acid, saturated NaHCO₃ solution, water, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Uronium Salt-Mediated Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times, high yields, and minimal racemization, making it suitable for sterically hindered substrates.[9][10]
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[9]
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with Ethyl Acetate.
-
Wash the organic layer successively with 10% citric acid, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical parameters for the described protocols. Actual results may vary depending on the specific carboxylic acid substrate used.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU/DIPEA | Reference |
| Coupling Reagent | EDC | HATU | [7][9] |
| Additive | HOBt | None required (HOAt is part of HATU) | [1][7] |
| Base | DIPEA / TEA | DIPEA | [8][9] |
| Solvent | DMF, DCM | DMF | [7][8] |
| Temperature | 0 °C to Room Temp. | Room Temp. | [5][8] |
| Typical Time | 12 - 24 hours | 2 - 6 hours | [8][9] |
| Relative Cost | Lower | Higher | [9][11] |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea | [7][8] |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>85%) | [11] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical mechanism.
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Wet solvent or reagents. | - Use fresh, high-quality coupling reagents.- Ensure adequate base is used to neutralize acid and any HCl salts.- Use anhydrous solvents and dry reagents thoroughly. |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine.[5] | - Ensure HOBt is used as an additive to trap the active intermediate.- Add the amine solution as soon as the activation step is complete. |
| Unreacted Starting Material | - Insufficient reaction time.- Low reaction temperature.- Steric hindrance from a very bulky R-group on the acid. | - Allow the reaction to stir longer.- Gently warm the reaction (e.g., to 40 °C), monitoring for side products.- Switch to a more powerful coupling reagent like HATU.[9] |
Conclusion
The protocols described provide robust and reproducible methods for the synthesis of novel amide derivatives using this compound. The EDC/HOBt method offers a cost-effective solution for routine couplings, while the HATU protocol provides a more rapid and often higher-yielding alternative, especially for challenging substrates.[9][11] Proper execution of the reaction setup, work-up, and purification is critical for obtaining the desired product with high purity. These guidelines should serve as a valuable resource for researchers in drug discovery and chemical biology engaged in the synthesis of adamantane-containing molecules.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H34N2O | CID 172638503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Application of Adamantane Derivatives in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a unique tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to its rigid, lipophilic structure, which allows for favorable interactions with biological targets and enhances drug-like properties. This has led to the development of several adamantane derivatives with significant therapeutic applications, particularly in the realm of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers investigating the use of adamantane derivatives in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The focus is on the two most prominent derivatives: memantine (B1676192) and amantadine (B194251).
Core Concepts: Mechanism of Action
The primary mechanism of action for the neuroprotective effects of many adamantane derivatives is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathological hallmark in various neurodegenerative disorders. Adamantane derivatives, by blocking the NMDA receptor channel, can mitigate this excitotoxic damage.
Beyond NMDA receptor antagonism, some derivatives, like amantadine, also exhibit other pharmacological activities, including the enhancement of dopamine (B1211576) release and inhibition of dopamine reuptake, which is particularly relevant for Parkinson's disease.
Signaling Pathway: NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by adamantane derivatives.
Application in Alzheimer's Disease
Lead Compound: Memantine
Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease. Its mechanism is thought to protect against the chronic, low-level excitotoxicity implicated in the disease's progression.
Preclinical Data
| Animal Model | Treatment | Key Findings | Reference |
| 5XFAD Mice (6-7 months) | Memantine (10 mg/kg, i.p., daily for 30 days) | Reversed memory impairments in contextual fear conditioning and Y-maze tests. No effect on Aβ levels. | |
| 5XFAD Mice (12-15 months) | Memantine (10 mg/kg, i.p., daily for 30 days) | No significant improvement in cognitive deficits. | |
| Amyloid-β infused rats | Memantine | Fully reversed cognitive deficits. |
Clinical Data
| Clinical Trial Metric | Treatment Group | Placebo Group | Outcome | Reference |
| SIB Total Score (Change from baseline) | Statistically significant improvement | - | Memantine shows benefits on overall cognitive abilities. | |
| ADAS-cog Total Score (Change from baseline) | Statistically significant improvement | - | Memantine shows benefits on overall cognitive abilities. | |
| Clinical Worsening | 18% of patients | 28% of patients | Memantine reduced the proportion of patients with any clinical worsening. | |
| Marked Clinical Worsening | 11% of patients | 21% of patients | Memantine reduced the proportion of patients with marked clinical worsening. |
Application in Parkinson's Disease
Lead Compound: Amantadine
Amantadine is used to treat motor symptoms of Parkinson's disease, particularly levodopa-induced dyskinesia. Its therapeutic effects are attributed to both its NMDA receptor antagonist properties and its ability to modulate dopaminergic neurotransmission.
Preclinical Data
| Animal Model | Treatment | Key Findings | Reference |
| 6-OHDA-lesioned rats | Tyrosinyl-amantadine (16 mg/kg, i.p.) | Improved neuromuscular coordination and learning/memory, comparable to amantadine at a lower dose. | |
| 6-OHDA-lesioned rats | Amantadine (40 mg/kg, i.p.) | Improved neuromuscular coordination and learning/memory. | |
| 6-OHDA-lesioned rats | Amphetamine/Apomorphine (B128758) | Induces rotational behavior, a key measure of motor asymmetry. |
Clinical Data
| Clinical Trial Metric | Treatment Group | Placebo Group | Outcome | Reference |
| UPDRS Part IV Score (Change from baseline) | Significant reduction | - | Amantadine significantly improved dyskinesia. | |
| Dyskinesia Rating Scales (DRS) | Significant reduction | - | Amantadine significantly improved dyskinesia. | |
| 'OFF' Time | Significant decrease | - | Amantadine DR/ER and IR formulations reduced 'OFF' time. | |
| Motor Fluctuations | 65% of patients showed moderate improvement at 3 months | - | Amantadine transiently improves motor fluctuations. |
Application in Huntington's Disease
Lead Compound: Amantadine
The use of amantadine in Huntington's disease is primarily aimed at managing chorea, the characteristic involuntary movements. The rationale is based on the hypothesis that NMDA receptor supersensitivity contributes to these motor dysfunctions.
Clinical Data
| Clinical Trial Metric | Treatment Group | Placebo Group | Outcome | Reference |
| Extremity Chorea at Rest | 36% median reduction | - | Amantadine significantly reduced dyskinesias. | |
| Extremity Chorea at Rest (High Plasma Levels) | 56% median reduction | - | Improvement correlated with plasma amantadine concentrations. | |
| Subjective Improvement | 19 of 24 patients felt improved | 6 of 24 patients felt improved | Patients reported subjective improvement despite no significant change in objective chorea scores in one study. |
Experimental Protocols
In Vitro Assays
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the adamantane derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, serving as a marker for cytotoxicity.
Principle: LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the adamantane derivative as in the MTT assay.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing substrate, cofactor, and dye solution).
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
In Vivo Assays
This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Habituation: Allow mice to acclimate to the testing room and the water maze without the platform.
-
Training: Conduct training trials where the mouse is placed in the pool from different starting positions and must find the hidden platform using distal spatial cues. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60-120 seconds).
-
Probe Trial: After several days of training, remove the platform and allow the mouse to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant.
This test is used to quantify the extent of dopamine depletion and assess the efficacy of anti-parkinsonian drugs.
Protocol:
-
Lesioning: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle.
-
Drug Administration: Administer apomorphine (a dopamine agonist) systemically.
-
Behavioral Recording: Place the rat in a circular arena and record its rotational behavior (full 360° turns) for a specified period.
-
Data Analysis: Count the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations. A higher number of contralateral rotations indicates a more severe lesion.
Ex Vivo/In Situ Assays
This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Protocol:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Quantify changes in extracellular dopamine levels in response to drug administration or behavioral tasks.
This technique allows for the direct measurement of ion channel activity, including NMDA receptor-mediated currents, in individual neurons.
Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons.
-
Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular solution.
-
Gigaohm Seal Formation: Gently bring the pipette tip into contact with the cell membrane and apply suction to form a high-resistance seal (a "gigaohm seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a specific holding potential (e.g., -70 mV) and record the currents that flow across the membrane in response to the application of NMDA.
-
Data Acquisition and Analysis: Use specialized software to record and analyze the NMDA receptor-mediated currents, including their amplitude, kinetics, and response to antagonists like adamantane derivatives.
Synthesis of Adamantane Derivatives
General Workflow for Synthesis
Caption: General workflow for the synthesis of adamantane derivatives.
Synthesis of Amantadine Hydrochloride
A common method involves a two-step procedure from 1-bromoadamantane (B121549).
-
Formation of N-(1-adamantyl)acetamide: 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.
-
Hydrolysis: The resulting N-(1-adamantyl)acetamide is hydrolyzed with hydrochloric acid to yield amantadine hydrochloride.
Synthesis of Memantine Hydrochloride
A two-step synthesis from 1,3-dimethyladamantane (B135411) has been reported.
-
Formation of N-formyl-1-amino-3,5-dimethyladamantane: 1,3-dimethyladamantane is reacted with formamide (B127407) and nitric acid.
-
Hydrolysis: The intermediate is then hydrolyzed with aqueous hydrochloric acid to produce memantine hydrochloride.
Logical Relationships in Drug Discovery
Caption: Logical workflow for adamantane derivative drug discovery.
Conclusion
Adamantane derivatives, particularly memantine and amantadine, have established roles in the management of neurodegenerative diseases. Their unique mechanisms of action, centered on NMDA receptor modulation and, in some cases, dopaminergic effects, provide a strong rationale for their continued investigation and the development of novel analogs. The protocols and data presented herein offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this fascinating class of compounds in the challenging field of neurodegenerative disease research.
Application Notes and Protocols: 1-Adamantane-amide-C7-NH2 as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Adamantane-amide-C7-NH2 as a versatile scaffold for the construction of combinatorial libraries. The unique structural properties of the adamantane (B196018) cage, combined with a flexible linker and a reactive primary amine, make this scaffold an ideal starting point for the rapid synthesis of diverse chemical entities for high-throughput screening and drug discovery.
Introduction
The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can enhance pharmacological properties such as metabolic stability, receptor binding affinity, and bioavailability. The this compound scaffold offers a strategic design, presenting the bulky adamantane group for potential hydrophobic interactions with target proteins, a C7 alkyl chain for conformational flexibility, and a terminal primary amine as a key functional group for diversification through combinatorial chemistry.
This document outlines the synthesis of the this compound scaffold and provides detailed protocols for its application in the generation of a combinatorial library using a solid-phase "split-and-pool" strategy. Additionally, potential applications and a relevant signaling pathway for adamantane-amide derivatives are discussed.
Data Presentation
Table 1: Synthesis of this compound Scaffold
| Step | Reaction | Reagents and Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Amide Coupling | 1-Adamantaneacetic acid, N-(tert-Butoxycarbonyl)-1,7-diaminoheptane, EDC, NHS, DMF | 12 h | 25 | 85 | >95 |
| 2 | Boc Deprotection | TFA, DCM | 2 h | 25 | 98 | >98 |
Table 2: Representative Data for a 9-Member Combinatorial Library
| Compound ID | R-Group (Carboxylic Acid) | Molecular Weight ( g/mol ) | Purity (LC-MS, %) | In-vitro Activity (IC50, µM) |
| Lib-Ad-001 | Benzoic acid | 411.59 | 98.2 | 5.7 |
| Lib-Ad-002 | 4-Chlorobenzoic acid | 446.04 | 97.5 | 2.1 |
| Lib-Ad-003 | 4-Methoxybenzoic acid | 441.62 | 99.1 | 8.3 |
| Lib-Ad-004 | Acetic acid | 349.54 | 96.8 | >50 |
| Lib-Ad-005 | Isobutyric acid | 377.60 | 98.5 | 15.2 |
| Lib-Ad-006 | Cyclohexanecarboxylic acid | 417.66 | 97.9 | 10.8 |
| Lib-Ad-007 | Thiophene-2-carboxylic acid | 417.62 | 95.4 | 3.5 |
| Lib-Ad-008 | Furan-2-carboxylic acid | 401.56 | 96.2 | 4.9 |
| Lib-Ad-009 | Pyridine-3-carboxylic acid | 412.58 | 98.8 | 6.4 |
Experimental Protocols
Protocol 1: Synthesis of N-(7-aminoheptyl)-2-(adamantan-1-yl)acetamide (this compound)
This protocol describes a two-step synthesis of the target scaffold.
Step 1: Synthesis of tert-butyl (7-(2-(adamantan-1-yl)acetamido)heptyl)carbamate
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Materials:
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1-Adamantaneacetic acid (1.0 eq)
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N-(tert-Butoxycarbonyl)-1,7-diaminoheptane (1.1 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
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N-Hydroxysuccinimide (NHS) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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Dissolve 1-Adamantaneacetic acid in anhydrous DMF.
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Add EDC and NHS to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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In a separate flask, dissolve N-(tert-Butoxycarbonyl)-1,7-diaminoheptane in anhydrous DMF.
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Add the diamine solution to the activated acid solution and stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the Boc-protected intermediate as a white solid.
-
Step 2: Synthesis of N-(7-aminoheptyl)-2-(adamantan-1-yl)acetamide
-
Materials:
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tert-butyl (7-(2-(adamantan-1-yl)acetamido)heptyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA (e.g., 50% v/v with DCM) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound, as a solid.
-
Protocol 2: Solid-Phase "Split-and-Pool" Synthesis of an Adamantane-Amide Library
This protocol outlines the generation of a combinatorial library by acylating the terminal amine of the this compound scaffold attached to a solid support.
-
Materials:
-
Rink Amide resin
-
This compound scaffold
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF, DCM
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Piperidine (20% in DMF) for Fmoc deprotection (if using Fmoc-protected scaffold)
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TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
-
Procedure:
-
Scaffold Immobilization: Swell the Rink Amide resin in DMF. Couple the this compound scaffold to the resin using standard peptide coupling conditions (e.g., HBTU/DIPEA).
-
Split: Divide the resin with the immobilized scaffold into a number of equal portions corresponding to the number of carboxylic acids to be used for diversification.
-
Couple: To each portion of the resin, add a unique carboxylic acid (R-COOH) along with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Agitate the reaction vessels until the coupling is complete (monitor with a qualitative test like the Kaiser test).
-
Pool: After the coupling reactions are complete, wash each resin portion thoroughly with DMF and DCM to remove excess reagents. Combine all resin portions into a single vessel and mix thoroughly.
-
Repeat (Optional): The "split-and-pool" cycle can be repeated to add further diversity to the library.
-
Cleavage: Wash the final pooled resin with DCM and dry under vacuum. Treat the resin with a TFA cleavage cocktail to cleave the library compounds from the solid support.
-
Work-up: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Dry the resulting library of compounds under vacuum.
-
Analysis: Characterize the library members using techniques such as LC-MS to confirm their identity and purity.
-
Visualizations
Caption: Workflow for scaffold synthesis and combinatorial library generation.
Caption: P2X7 receptor signaling pathway and the inhibitory action of adamantane-amide antagonists.
Applications and Biological Relevance
Derivatives of adamantane amides have shown promise as modulators of various biological targets. Of particular interest is their activity as antagonists of the P2X7 receptor and as ligands for the sigma-2 receptor.
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P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in inflammatory processes. Adamantane-amide based compounds have been identified as potent P2X7 receptor antagonists, suggesting their potential therapeutic use in inflammatory diseases.[1][2] The proposed mechanism involves the adamantane moiety binding to a hydrophobic pocket within the receptor, thereby blocking channel activation.
-
Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in various tumor cell lines, making it an attractive target for cancer diagnostics and therapeutics. Adamantane-based scaffolds have been successfully utilized to develop selective sigma-2 receptor ligands.[3][4] These ligands can be further functionalized with imaging agents for tumor visualization or with cytotoxic payloads for targeted drug delivery.
The combinatorial libraries generated from the this compound scaffold can be screened against these and other targets to identify novel hit compounds with therapeutic potential. The modular nature of the synthesis allows for rapid structure-activity relationship (SAR) studies to optimize the potency and selectivity of initial hits.
References
- 1. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Troubleshooting & Optimization
Overcoming solubility issues with 1-Adamantane-amide-C7-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Adamantane-amide-C7-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by three structural components:
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1-Adamantane group: This bulky, rigid, and highly lipophilic cage-like structure significantly decreases aqueous solubility.
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Amide linkage: The amide group can participate in hydrogen bonding, which can aid in solvation, but its contribution is often overshadowed by the large hydrophobic adamantane (B196018) moiety.
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C7-NH2 (heptylamine) tail: The long alkyl chain further contributes to the molecule's hydrophobicity. However, the terminal primary amine (NH2) group provides a handle for pH-dependent solubility manipulation. As a weak base, this amine can be protonated at acidic pH to form a more soluble ammonium (B1175870) salt.
Q2: My this compound is not dissolving in aqueous buffers. What should I do first?
A2: The initial and most effective step is to adjust the pH of your aqueous buffer. Due to the presence of the primary amine, the compound's solubility is expected to increase significantly in acidic conditions. We recommend preparing a stock solution in an organic solvent first and then diluting it into your acidic aqueous buffer.
Q3: I am observing precipitation of my compound after diluting my DMSO stock into an aqueous buffer. What is causing this?
A3: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium where the compound has lower solubility.[1] This "crashing out" occurs because the DMSO concentration is no longer high enough to keep the compound dissolved. To mitigate this, you can try:
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Lowering the concentration of your stock solution.
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Decreasing the final concentration in the aqueous buffer.
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Adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[1]
-
Adjusting the pH of the aqueous buffer to be more acidic.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be an effective method to aid dissolution.[1][2] However, it is crucial to be cautious, as excessive heat can lead to the degradation of the compound. We recommend warming the solution to no more than 37-40°C. Always check the compound's stability at elevated temperatures if you plan to use this method routinely.
Troubleshooting Guide
Issue 1: Poor Solubility in Standard Organic Solvents
If you are facing challenges dissolving this compound in common organic solvents, refer to the table below for suggested solvents and consider the following troubleshooting steps.
Troubleshooting Steps:
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Increase Solvent Polarity: While the adamantane group is very non-polar, the amine and amide groups may allow for solubility in more polar organic solvents.
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Use a Co-solvent System: A mixture of solvents can often be more effective than a single solvent. For example, a small amount of DMSO in ethanol (B145695) can enhance solubility.
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Apply Gentle Heat and Agitation: As mentioned in the FAQs, gentle warming and vortexing or sonication can help overcome the energy barrier for dissolution.[1]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Expected Solubility | Recommended Starting Concentration | Notes |
| DMSO | High | 10-50 mM | Recommended for preparing high-concentration stock solutions.[1] |
| DMF | High | 10-50 mM | Similar to DMSO, a good alternative for stock solutions. |
| Ethanol | Moderate | 1-10 mM | May require gentle warming to fully dissolve. |
| Methanol | Moderate | 1-10 mM | Similar to ethanol. |
| Dichloromethane (DCM) | Moderate to Low | 1-5 mM | The polar amine and amide may limit solubility. |
| Acetonitrile | Low | < 1 mM | Generally not recommended as a primary solvent. |
Note: The values presented are estimates based on the chemical structure and general principles of solubility for similar compounds. Actual solubility should be determined experimentally.
Issue 2: Poor Solubility in Aqueous Solutions for Biological Assays
For most biological applications, an aqueous-based solution is required. The key to solubilizing this compound in aqueous media is pH manipulation.
Troubleshooting Steps:
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Prepare an Organic Stock: First, prepare a concentrated stock solution in DMSO (e.g., 10 mM).
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Acidify the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust the pH to an acidic value (e.g., pH 4-5).
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Dilute Stock into Acidic Buffer: While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
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Check for Precipitation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or the pH.
Table 2: pH-Dependent Aqueous Solubility
| pH | Expected Solubility | Rationale |
| 2.0 - 4.0 | Highest | The primary amine is fully protonated (R-NH3+), forming a more soluble salt. |
| 4.0 - 6.0 | Moderate | A significant portion of the amine is protonated. |
| 7.0 - 8.0 | Low | The amine is mostly in its neutral, less soluble form (R-NH2). |
| > 8.0 | Very Low | The compound is almost entirely in its neutral, hydrophobic form. |
Note: These are expected trends. The pKa of the primary amine will determine the exact pH-solubility profile.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 306.49 g/mol )
-
Anhydrous, high-purity DMSO[1]
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Vortex mixer
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Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 306.49 g/mol = 0.0030649 g = 3.06 mg.
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Weigh out the calculated mass of the compound and place it into a clean vial.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C for 5-10 minutes and vortex again.[1]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound.
Logical Relationship for pH-Dependent Solubility
Caption: pH effect on the solubility of the compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Adamantane-Carboxamide-C7-NH2 Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amide coupling of 1-adamantanecarboxylic acid with a C7-amino linker.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired 1-adamantane-amide-C7-NH2 product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield is a common issue, often stemming from several factors. The bulky nature of the adamantane (B196018) group can present steric hindrance, requiring careful optimization of the reaction conditions.[1]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Coupling Agents | Use fresh or properly stored coupling agents like EDC or HATU. EDC is particularly sensitive to moisture.[2] |
| Incorrect pH | The reaction should ideally be run at a slightly basic pH (7-9) to ensure the C7-amine is deprotonated and thus more nucleophilic. Consider adding a non-nucleophilic base such as diisopropylethylamine (DIEA).[2] |
| Steric Hindrance | The adamantane moiety can sterically hinder the approach of the amine. Consider using a more powerful coupling agent designed for hindered substrates, such as HATU or HBTU.[1] Increasing the reaction temperature or extending the reaction time may also improve yields.[2] |
| Inadequate Activation | The carboxylic acid may not be sufficiently activated. Ensure the correct stoichiometry of the coupling agent and any additives are used. |
Problem 2: Presence of Unreacted Starting Materials
Question: My reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 1-adamantanecarboxylic acid and/or the C7-amine. How can I drive the reaction to completion?
Answer: The presence of starting materials at the end of the reaction typically indicates an incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Equivalents | Use a slight excess (1.1-1.2 equivalents) of the C7-amine to ensure the complete consumption of the more valuable adamantane starting material.[2] |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature (e.g., to 40-60 °C).[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2] |
| Poor Solubility | Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Problem 3: Formation of Significant Impurities
Question: I am observing several side products in my reaction mixture, complicating purification. What are these impurities and how can I prevent their formation?
Answer: Side reactions can arise from the activated carboxylic acid intermediate or from the coupling agents themselves.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Side Reaction of Activated Acid | If using a carbodiimide (B86325) like EDC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).[2] These form more stable active esters, which are less prone to side reactions.[3] |
| Epimerization | If your starting materials have chiral centers, use a racemization-suppressing additive like HOBt or Oxyma Pure and maintain a low reaction temperature.[2][4] |
| Byproducts from Coupling Agent | The urea (B33335) byproduct from EDC can often be removed by an acidic aqueous wash.[2] For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for a sterically hindered substrate like 1-adamantanecarboxylic acid?
A1: While standard carbodiimides like EDC can be effective, for sterically hindered couplings, more potent reagents are often preferred.[1] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more reactive and can provide better yields in challenging cases.[4][5][6]
Q2: Which solvent is most suitable for this coupling reaction?
A2: Polar aprotic solvents are typically the best choice for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[2] Acetonitrile can also be an effective solvent.[1] It is crucial to use anhydrous solvents, as moisture can hydrolyze the activated intermediates and deactivate the coupling reagents.[1]
Q3: How critical is the order of reagent addition?
A3: The order of addition can be important. A common and effective method is to pre-activate the carboxylic acid. This involves dissolving the 1-adamantanecarboxylic acid and an additive like HOBt or NHS in the solvent, followed by the addition of the coupling agent (e.g., EDC). This mixture is typically stirred for a short period (15-30 minutes) to form the active ester before the amine is added.[2][7]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings, particularly those involving sterically hindered substrates.[1] However, it requires careful optimization of temperature and irradiation time to avoid decomposition of the reactants or product.[1]
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes common reagents and starting conditions for the this compound coupling.
| Parameter | Option 1: Standard Conditions | Option 2: For Hindered Substrates | Option 3: Acid Chloride |
| Carboxylic Acid | 1-Adamantanecarboxylic Acid (1.0 eq) | 1-Adamantanecarboxylic Acid (1.0 eq) | 1-Adamantane-1-carbonyl chloride (1.0 eq) |
| Amine | C7-Amine (1.1 eq) | C7-Amine (1.1 eq) | C7-Amine (1.2 eq) |
| Coupling Agent | EDC (1.2 eq) | HATU (1.2 eq) | N/A |
| Additive | HOBt or NHS (1.2 eq) | N/A | N/A |
| Base | DIEA (2.5 eq) | DIEA (2.5 eq) | Triethylamine (B128534) (2.0 eq) |
| Solvent | DCM or DMF | DMF or Acetonitrile | DCM |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | 0 °C to Room Temp |
| Typical Time | 12-24 hours | 4-12 hours | 1-4 hours |
| Byproducts | EDC-urea, HOBt/NHS | HATU byproducts | Triethylamine HCl salt |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
-
Preparation: To a solution of 1-adamantanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq).[2]
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[2]
-
Coupling: Add the C7-amine (1.1 eq) followed by a non-nucleophilic base such as DIEA (2.5 eq) to the reaction mixture.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[2]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acid Chloride Mediated Coupling
This two-step protocol is an alternative for difficult couplings.
Step A: Formation of 1-Adamantane-1-carbonyl chloride
-
To a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (SOCl2, 2.0 eq) dropwise at 0 °C.[8]
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Step B: Acylation of C7-Amine
-
Dissolve the C7-amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add a solution of the crude 1-adamantane-1-carbonyl chloride (1.0 eq) in DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Adamantane-amide-C7-NH2 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Adamantane-amide-C7-NH2 derivatives. The unique amphiphilic nature of these molecules, combining a bulky hydrophobic adamantane (B196018) group, a polar amide, and a basic primary amine at the end of a C7 alkyl chain, presents specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges arise from the molecule's multifunctional and amphiphilic character:
-
Basicity of the Primary Amine: The terminal amino group is basic and can strongly interact with acidic stationary phases like silica (B1680970) gel, leading to peak tailing, poor resolution, and potential product loss during column chromatography.[1][2]
-
Amphiphilic Nature: The combination of the highly lipophilic adamantane cage and the hydrophilic amine group can lead to aggregation or micelle formation, complicating separation and potentially causing issues with solubility in certain solvent systems.
-
Multiple Functional Groups: The presence of both an amide and an amine group requires careful selection of purification conditions to avoid unwanted side reactions.
-
Lack of a Strong Chromophore: The adamantane and alkyl chain portions of the molecule do not possess a strong UV chromophore, which can make detection by HPLC challenging without derivatization.
Q2: What are the most common impurities I should expect?
A2: Common impurities can include:
-
Unreacted starting materials, such as 1-adamantane carboxylic acid and the C7-diamine.
-
Side-products from the amide coupling reaction.
-
Di-acylated product where both ends of the C7-diamine have reacted with 1-adamantane carboxylic acid.
-
Degradation products, potentially from oxidation of the amine.[1]
Q3: Which chromatographic method is best suited for my this compound derivative?
A3: The choice of chromatography will depend on the specific impurities and the scale of your purification.
-
For crude purifications and removal of non-polar impurities: Normal-phase chromatography on a modified stationary phase (e.g., amine-functionalized silica) or with a mobile phase additive (e.g., triethylamine) can be effective.[2]
-
For high-purity final products: Reversed-phase HPLC is often a good choice, as it separates based on hydrophobicity.[3] The long C7 chain and adamantane group will provide good retention.
-
For challenging separations: Mixed-mode chromatography, which utilizes both ion-exchange and hydrophobic interactions, can offer unique selectivity for these types of amphiphilic and ionizable molecules.[4][5][6] Ion-exchange chromatography can also be used to specifically target the primary amine.[3][7][8]
Q4: Can I use recrystallization for purification?
A4: Recrystallization can be a very effective and scalable purification method, especially for solid derivatives.[1] A key strategy is to convert the primary amine to a salt (e.g., hydrochloride or acetate (B1210297) salt) to alter its solubility profile.[1][9] This can facilitate the removal of non-basic impurities. The free base can then be regenerated after purification.
Q5: Should I consider using a protecting group for the primary amine?
A5: Yes, protecting the primary amine can significantly simplify purification. By temporarily masking the basic and nucleophilic nature of the amine, you can often use standard silica gel chromatography without the issues of tailing and product loss.[10][11] The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under many conditions and can be removed with acid.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Issue 1: Poor Separation and Streaking on Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong interaction of the basic amine with acidic silica gel. [1][2] | 1. Add a competing base to the mobile phase: Incorporate 0.5-2% triethylamine (B128534) (TEA) or ammonia (B1221849) in your eluent (e.g., dichloromethane (B109758)/methanol).[2] 2. Use a different stationary phase: Employ basic alumina (B75360) or amine-functionalized silica gel.[2] | 1. The competing base will neutralize the acidic silanol (B1196071) groups on the silica, reducing the interaction with your product and leading to improved peak shape. 2. These stationary phases have a basic or neutral surface, minimizing the strong adsorption of the amine. |
| Compound insolubility in the mobile phase. | 1. Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol system). 2. Test different solvent systems: Explore solvent systems like ethyl acetate/heptane (B126788) with a base additive. | Improved solubility should prevent streaking and ensure the compound moves through the column effectively. |
Issue 2: Low Recovery After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible adsorption of the product onto the stationary phase. | 1. Protect the primary amine: Convert the amine to a carbamate (B1207046) (e.g., Boc) before chromatography.[10][11] 2. Use an alternative purification method: Opt for recrystallization of an amine salt or reversed-phase chromatography.[1] | 1. The protected compound will be less polar and non-basic, reducing its affinity for the silica gel and improving recovery. 2. These methods avoid the strong interactions that can lead to product loss on silica gel. |
| Product is volatile and lost during solvent evaporation. | 1. Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap. 2. Avoid excessive heating: Remove the solvent at the lowest practical temperature. | Minimized loss of the final product. |
Issue 3: Co-elution of Product with a Similar Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impurities have similar polarity to the desired product. | 1. Switch chromatographic mode: If using normal-phase, try reversed-phase chromatography, or vice-versa. The different separation mechanism may resolve the compounds.[3] 2. Employ mixed-mode chromatography: This technique can provide unique selectivity by separating based on both hydrophobicity and ionic character.[4][6] 3. Utilize ion-exchange chromatography: This can specifically target the basic amine for separation.[7][8] | The alternative separation mechanism should provide better resolution between your product and the impurity. |
Experimental Protocols
Protocol 1: Purification via Amine Protection and Column Chromatography
This protocol is suitable for separating the target molecule from non-basic impurities.
-
Protection of the Primary Amine (Boc Protection):
-
Dissolve the crude this compound derivative in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude Boc-protected product.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., heptane/ethyl acetate).
-
Dissolve the crude Boc-protected product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure, protected product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified Boc-protected compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to yield the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is ideal for solid products and can be highly effective for removing non-basic impurities.
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent, such as isopropanol (B130326) or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.
-
-
Recrystallization:
-
Collect the crude salt by filtration.
-
Select a suitable solvent system for recrystallization. This may be a polar solvent like ethanol, methanol, or a mixture with water. The salt should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Free Amine (Optional):
-
Dissolve the purified hydrochloride salt in water.
-
Basify the solution to a pH > 10 with a base such as 2M NaOH.
-
Extract the free amine into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure free amine.
-
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Advantages | Disadvantages |
| Normal-Phase Chromatography (with TEA) | 60-80% | >95% | Good for removing non-polar impurities. | Can have issues with peak tailing; TEA can be difficult to remove completely. |
| Reversed-Phase HPLC | 70-90% | >98% | High resolution; good for final polishing. | Requires more specialized equipment; may be costly for large scales. |
| Recrystallization (as HCl salt) | 75-95% | >99% | Highly scalable; very effective for removing soluble impurities. | Only applicable to solids; requires finding a suitable solvent system. |
| Amine Protection then Chromatography | 80-95% (overall) | >98% | Avoids issues with the basic amine on silica; reliable. | Adds two extra synthetic steps (protection and deprotection).[10] |
| Mixed-Mode Chromatography | 70-85% | >97% | Offers unique selectivity for amphiphilic and charged molecules.[4] | Requires specialized columns and method development. |
Note: The data in this table is illustrative and will vary depending on the purity of the crude material and the specific experimental conditions.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 6. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]
- 7. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Adamantane-amide-C7-NH2
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 1-Adamantane-amide-C7-NH2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of my desired product, this compound. What are the most likely causes?
Low yields in this synthesis are typically traced back to one of several common issues:
-
Inefficient Amide Coupling: The reaction between the bulky 1-adamantanecarboxylic acid and the primary amine may be slow or incomplete. The choice of coupling reagent is critical.
-
Formation of Di-acylated Byproduct: A significant portion of the 1,7-diaminoheptane (B1222138) may react with two molecules of 1-adamantanecarboxylic acid, leading to a di-amide byproduct and consuming the starting materials.
-
Poor Solubility of Reagents: 1-Adamantanecarboxylic acid has limited solubility in some common organic solvents, which can hinder the reaction rate.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all significantly impact the yield.
-
Difficult Purification: The desired mono-amide product may be difficult to separate from the unreacted diamine, the di-amide byproduct, and reagents, leading to loss of product during workup and purification.
Q2: How can I minimize the formation of the di-acylated byproduct?
The formation of the di-acylated byproduct is a common problem when reacting a carboxylic acid with a symmetric diamine. Here are some strategies to favor mono-acylation:
-
Use a Large Excess of the Diamine: By using a significant excess (e.g., 5-10 equivalents) of 1,7-diaminoheptane, you increase the statistical probability that a molecule of 1-adamantanecarboxylic acid will encounter a diamine that has not yet reacted. The unreacted diamine can be removed later, typically by an acid wash during workup.
-
Slow Addition of the Carboxylic Acid: Adding the 1-adamantanecarboxylic acid (or its activated form) slowly to the reaction mixture containing the diamine can also help to maintain a low concentration of the acylating agent, further promoting mono-acylation.
-
Use a Protecting Group Strategy: While more complex, one of the amino groups on the 1,7-diaminoheptane can be protected with a suitable protecting group (e.g., Boc), followed by the amide coupling reaction, and then deprotection. This ensures the formation of only the mono-acylated product.
Q3: What are the best coupling reagents for this reaction?
A variety of modern coupling reagents can be effective for forming the amide bond.[1][2][3] The choice may require some optimization. Common and effective options include:
-
Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.[4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are very efficient but can be more expensive.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are also highly effective and are known for rapid reaction times.
Alternatively, you can convert 1-adamantanecarboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The acyl chloride can then be reacted with the diamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or DIPEA to neutralize the HCl byproduct.[5][6][7][8]
Q4: My starting material, 1-adamantanecarboxylic acid, is not dissolving well. What solvent should I use?
Good solubility of all reactants is key. For amide coupling reactions, polar aprotic solvents are generally a good choice. Consider the following:
-
Dichloromethane (DCM): A common solvent for many coupling reactions.
-
Dimethylformamide (DMF): Often an excellent choice due to its high polarity and ability to dissolve a wide range of substrates.
-
Tetrahydrofuran (THF): Another viable option.[4]
If solubility remains an issue, gentle heating may be employed, but be mindful of the stability of your coupling reagents, as some can decompose at higher temperatures.
Q5: How can I effectively purify the final product?
Purification can be challenging due to the similar nature of the desired product and the potential byproducts. A multi-step approach is often necessary:
-
Aqueous Workup:
-
If you used a large excess of 1,7-diaminoheptane, perform an acidic wash (e.g., with dilute HCl) to protonate the unreacted diamine and the desired product, moving them to the aqueous layer. The di-acylated byproduct, being uncharged, should remain in the organic layer.
-
Next, basify the aqueous layer (e.g., with NaOH) to deprotonate the amines, and then extract your product back into an organic solvent like DCM or ethyl acetate.
-
-
Column Chromatography: This is often the most effective method for separating the mono-amide from any remaining starting material or the di-amide. A silica (B1680970) gel column with a gradient of a polar solvent (like methanol) in a non-polar solvent (like DCM) is a good starting point. The polarity difference between the mono-amide (with a free amine) and the di-amide should allow for good separation.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the yield of this compound.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Remarks |
| Acylating Agent | 1-Adamantanecarboxylic Acid | 1-Adamantane-carbonyl chloride | In situ activation | Acyl chloride is more reactive but requires an extra synthetic step. In situ activation with coupling reagents is often most convenient. |
| Coupling Reagent | EDC/HOBt | HATU | PyBOP | EDC is a cost-effective choice. HATU and PyBOP are more powerful but also more expensive. |
| Diamine Stoichiometry | 1.2 equivalents | 5 equivalents | 10 equivalents | Increasing the excess of diamine significantly reduces the formation of the di-acylated byproduct. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | A non-nucleophilic base is required to scavenge acid produced during the reaction without competing with the primary amine. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DMF is often superior for dissolving all components but can be harder to remove. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40-50 °C | Start at 0 °C and allow the reaction to warm to room temperature. Gentle heating may be necessary for slow reactions, but can increase side products. |
Experimental Protocols
Method A: Amide Coupling using EDC/HOBt
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,7-diaminoheptane (5-10 equivalents) in dry DMF or DCM.
-
Addition of Acid and Coupling Reagents: To this solution, add 1-adamantanecarboxylic acid (1 equivalent), HOBt (1.2 equivalents), and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Perform the acid-base extraction as described in the purification FAQ (Q5) to isolate the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: Acyl Chloride Method
-
Acyl Chloride Formation: In a flask, suspend 1-adamantanecarboxylic acid (1 equivalent) in DCM and add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude 1-adamantane-carbonyl chloride.
-
Amidation: In a separate flask, dissolve 1,7-diaminoheptane (5-10 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents) in dry DCM and cool to 0 °C.
-
Addition: Slowly add a solution of the 1-adamantane-carbonyl chloride in DCM to the diamine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Method A.
Visualizations
Caption: General experimental workflow for amide coupling synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Methods for Adamantane Amide Compounds
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for adamantane (B196018) amide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the analysis of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for HPLC analysis of adamantane amide compounds?
A1: For most adamantane amide compounds, a reversed-phase C18 column is the recommended starting point.[1][2][3] The hydrophobic adamantane cage interacts well with the C18 stationary phase, providing good retention. For basic adamantane amides, which can exhibit peak tailing due to interaction with silica (B1680970) silanols, consider using a column with high-purity silica and end-capping, or a polar-embedded column.[4]
Q2: How do I select an appropriate mobile phase for my adamantane amide compound?
A2: Mobile phase selection is crucial for achieving optimal separation. For reversed-phase HPLC of adamantane amides, a mixture of water or an aqueous buffer and an organic modifier is typically used.
-
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity.[1][3]
-
Aqueous Phase and pH: Since many adamantane amides are basic, controlling the mobile phase pH is critical to ensure consistent ionization and good peak shape. A buffer is recommended to maintain a stable pH. For basic compounds, a mobile phase pH of around 3 can suppress the interaction with residual silanols on the stationary phase, reducing peak tailing.[4] Conversely, a higher pH (around 7) can also be effective, depending on the specific compound and column.[1] It is important to operate within the pH stability range of your column.
Q3: My adamantane amide has no UV chromophore. How can I detect it?
A3: This is a common challenge with adamantane derivatives.[1] Several strategies can be employed:
-
Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a widely used approach.[5][6] Reagents like 9-fluorenylmethyl chloroformate (FMOC) or o-phthaldialdehyde (OPA) can be used to introduce a chromophore or fluorophore.[6][7]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique for detecting compounds without a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used for non-volatile analytes that lack a UV chromophore.
Q4: What are the key physicochemical properties of adamantane amides that influence their HPLC separation?
A4: The unique structure of adamantane amides dictates their chromatographic behavior:
-
Lipophilicity: The bulky and hydrophobic adamantane cage is the primary driver of retention in reversed-phase HPLC.[8]
-
Basicity of the Amine/Amide Group: The pKa of the amide or any amine functional groups will determine the extent of ionization at a given mobile phase pH. This significantly impacts retention and peak shape.
-
** steric hindrance:** The rigid, three-dimensional structure of the adamantane group can influence how the molecule interacts with the stationary phase.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of adamantane amide compounds.
Issue 1: Peak Tailing
-
Question: My peaks for adamantane amides are showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing for basic compounds like adamantane amides is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[4]
| Possible Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase pH to ~3 to protonate the silanol groups and reduce interaction.[4] - Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has minimal residual silanols. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[10] - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be degraded and need replacement. |
| Inappropriate Sample Solvent | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[10] |
Issue 2: Poor Resolution
-
Question: I am not able to separate my adamantane amide from an impurity. How can I improve the resolution?
-
Answer: Improving resolution involves optimizing selectivity, efficiency, and retention.
| Parameter to Adjust | Action |
| Selectivity (α) | - Change Organic Modifier: Switch from methanol to acetonitrile, or vice versa. - Adjust Mobile Phase pH: Small changes in pH can significantly alter the selectivity for ionizable compounds. - Change Stationary Phase: Try a different column chemistry, such as a phenyl or a polar-embedded phase. |
| Efficiency (N) | - Use a Longer Column: A longer column provides more theoretical plates, leading to sharper peaks. - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency. |
| Retention (k') | - Decrease Organic Content: In reversed-phase, reducing the percentage of the organic solvent in the mobile phase will increase retention and may improve resolution for early eluting peaks. |
Issue 3: Variable Retention Times
-
Question: The retention times for my adamantane amide are shifting between injections. What is causing this?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters.
| Possible Cause | Solution |
| Inadequate Column Equilibration | - Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using buffered mobile phases. |
| Mobile Phase Composition Changes | - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Check for Solvent Evaporation: Keep mobile phase reservoirs capped to prevent selective evaporation of the more volatile organic component. |
| Pump Issues | - Check for Leaks: Inspect the pump for any leaks.[10] - Prime the Pump: Ensure the pump is properly primed and free of air bubbles. |
| Temperature Fluctuations | - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of adamantane amide compounds. These should be considered as starting points and may require further optimization for your specific analyte and matrix.
Protocol 1: Analysis of a Neutral Adamantane Amide (UV Detection)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (if amide bond shows some absorbance) |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Analysis of a Basic Adamantane Amine (Derivatization and Fluorescence Detection)
This protocol is based on a method for memantine, an adamantane derivative with a primary amine.[6]
| Parameter | Condition |
| Column | Monolithic Silica RP-18e, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:0.025 M Phosphate Buffer pH 4.6 (50:50, v/v) |
| Flow Rate | 2.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | Fluorescence (Excitation: 335 nm, Emission: 440 nm) |
| Derivatization | Pre-column derivatization with o-phthaldialdehyde (OPA). |
| Sample Preparation | Perform a liquid-liquid extraction from the sample matrix. Evaporate the organic layer and reconstitute in the derivatization agent solution. |
Quantitative Data Summary
The following tables summarize typical chromatographic data for some adamantane compounds. Note that these values can vary depending on the specific HPLC system and conditions.
Table 1: Retention Times of Adamantane Derivatives under Different Conditions
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Sn-ADAM | RP-18 | Methanol:Acetonitrile:Ammonium Acetate (pH 7.0, 10 mM) (58.8:39.2:2) | Not Specified | 4.40 | [1][11] |
| Rimantadine (B1662185) Derivative | C18 | Acetonitrile:0.005 M 1-octane sulfonic acid sodium salt (pH 6.7) (60:40) | 1.0 | 6.79 | [1][3] |
| Memantine Derivative | Monolithic Silica RP-18e | Acetonitrile:0.025 M Phosphate Buffer (pH 4.6) (50:50) | 2.5 | 4.2 | [6] |
| Memantine Derivative | C18 | Acetonitrile:Water (80:20) | 1.0 | 4.50 | [5] |
Visualizations
Figure 1: General Workflow for HPLC Method Development for Adamantane Amides
Caption: A stepwise workflow for developing a robust HPLC method for adamantane amide compounds.
Figure 2: Troubleshooting Decision Tree for Peak Tailing in Adamantane Amide Analysis
Caption: A decision tree to diagnose and resolve peak tailing issues for adamantane amides.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development and validation of HPLC method for simultaneous determination of rimantadine marketed product - UNIS | Trakya Üniversitesi Akademik Veri Yönetim Sistemi [unis.trakya.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Managing 1-Adamantane-amide-C7-NH2 Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins modified with the 1-Adamantane-amide-C7-NH2 tag.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause protein aggregation?
The this compound is a chemical modification tag. It consists of a bulky, highly hydrophobic adamantane (B196018) group connected to a seven-carbon aliphatic chain (C7) via an amide bond, terminating in an amine group (NH2) for conjugation to a protein. The significant hydrophobicity of both the adamantane cage and the C7 linker can lead to an increased propensity for protein aggregation.[1][2] This is because the hydrophobic tags on modified proteins tend to interact with each other to minimize their exposure to the aqueous solvent, leading to the formation of protein aggregates.[1][2][3]
Q2: How can I detect if my this compound modified protein is aggregating?
Protein aggregation can manifest in several ways, from visible precipitation to the formation of soluble oligomers.[4] Common methods for detection include:
-
Visual Inspection: Look for cloudiness, turbidity, or visible precipitates in your protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can quantify the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, often in or near the void volume of the column.[5]
Q3: Can I reverse the aggregation of my modified protein?
Reversing protein aggregation can be challenging and is often irreversible. However, in some cases, especially with amorphous aggregates, it may be possible to resolubilize the protein. This typically involves using denaturants to unfold the protein followed by a refolding step. Prevention is a far more effective strategy than attempting to reverse aggregation.
Q4: What is the first step I should take if I observe aggregation?
The first step is to assess the buffer conditions.[1] Key parameters to evaluate and optimize are pH and ionic strength. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase net charge and improve solubility. Similarly, optimizing the salt concentration can help to mitigate electrostatic interactions that may contribute to aggregation.[1]
Troubleshooting Guide
Issue 1: Visible precipitation of the modified protein during or after the labeling reaction.
This indicates severe aggregation, likely due to the increased hydrophobicity of the protein surface after modification.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction and subsequent handling. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the protein.[4] |
| Suboptimal Buffer Conditions | Screen a range of pH values (typically 1-2 units away from the protein's pI) and ionic strengths (e.g., 50-500 mM NaCl) to find the optimal buffer for solubility.[1] |
| Temperature Stress | Perform the labeling reaction and subsequent purification steps at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[4] |
| Solvent Shock from Labeling Reagent | If the labeling reagent is dissolved in an organic solvent like DMSO, add it dropwise to the protein solution while gently stirring to avoid localized high concentrations that can cause precipitation. |
Issue 2: The modified protein solution is clear, but downstream applications fail or give inconsistent results.
This may be due to the presence of soluble, non-native oligomers or aggregates that are not visible to the naked eye.
| Potential Cause | Recommended Solution |
| Formation of Soluble Aggregates | Use techniques like DLS or analytical SEC to confirm the presence of soluble aggregates.[5] |
| Suboptimal Storage Conditions | Store the modified protein at an appropriate temperature (-80°C for long-term storage) and consider the use of cryoprotectants like glycerol (B35011) (10-50% v/v) to prevent freeze-thaw-induced aggregation.[1] |
| Hydrophobic Interactions | Include additives in the buffer to mitigate hydrophobic interactions. See the tables below for recommended additives and starting concentrations. |
Data Presentation: Additives for Preventing Aggregation
The following tables summarize common additives used to prevent protein aggregation. The optimal additive and its concentration must be determined empirically for each specific protein.
Table 1: Stabilizing Excipients
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-20% (w/v) or 10-50% (v/v) for glycerol | Preferential exclusion, stabilizes the native protein structure.[1] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[1] |
| Salts | NaCl, KCl, (NH4)2SO4 | 50-500 mM | Modulate electrostatic interactions and solubility. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of intermolecular disulfide bonds.[1] |
Table 2: Solubilizing Agents
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Reduce surface tension and can help solubilize hydrophobic regions.[1] |
| Zwitterionic Detergents | CHAPS, CHAPSO | 0.1-1% (w/v) | Milder than ionic detergents and can be effective at disrupting protein-protein interactions. |
| Bile Salt Derivatives | Sodium deoxycholate, Sodium cholate | 0.1-0.5% (w/v) | Can help to solubilize aggregates. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare the protein sample in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
The optimal protein concentration for DLS is typically between 0.1 and 1.0 mg/mL. This should be optimized for your specific protein.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, insoluble aggregates.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Ensure the cuvette is clean and free of scratches.
-
-
Data Acquisition:
-
Equilibrate the sample in the instrument for at least 5 minutes before taking measurements.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at the expected size of your monomeric protein indicates a homogenous sample. The presence of peaks at larger hydrodynamic radii is indicative of aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Column and Buffer Selection:
-
Choose a SEC column with a fractionation range appropriate for your protein of interest and its potential aggregates.
-
The mobile phase should be a buffer in which your protein is soluble and stable. It should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare your protein sample in the same buffer as the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of your protein sample.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
The monomeric protein will elute as a major peak at a specific retention volume.
-
Aggregates, being larger, will elute in earlier fractions (closer to the void volume).
-
The percentage of aggregation can be calculated by integrating the peak areas of the aggregate and monomer peaks.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: Putative aggregation pathway for hydrophobically modified proteins.
References
Technical Support Center: Crystallization of Adamantane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of crystallization techniques for adamantane (B196018) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Crystallization Issues
Crystallization of adamantane derivatives can be challenging. Below are common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble. | 1. Evaporate Excess Solvent: Gently heat the solution to reduce the solvent volume and then allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.[1] 3. Use an Anti-Solvent: Slowly add a solvent in which the adamantane derivative is insoluble until the solution becomes cloudy. Gently heat until it clears, and then allow it to cool slowly.[1] |
| Oily Product Forms Instead of Crystals | The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.[1] | 1. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.[1] 2. Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.[1] 3. Charcoal Treatment: If colored impurities are suspected, add activated charcoal to the hot solution before filtration to help remove them.[1] |
| Low Yield of Crystals | The compound is too soluble in the chosen solvent, leading to significant loss in the mother liquor.[1] | 1. Reduce Solvent Volume: Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize.[1] 2. Change Solvent System: Use a solvent in which the compound has lower solubility at room temperature but is soluble when heated. A mixed solvent system can also be effective.[1] 3. Optimize Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation, but be aware that cooling too quickly can cause impurities to co-crystallize.[1] |
| Crystals Are of Poor Quality (e.g., small, clustered) | Rapid crystallization. | 1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. 2. Use a Different Crystallization Technique: Consider vapor diffusion or layering techniques for slower crystal growth.[2][3] |
| Polymorphism (Different Crystal Forms) | The compound can exist in multiple crystalline forms depending on the crystallization conditions. | 1. Control Crystallization Conditions: Carefully control factors like solvent, temperature, and cooling rate to favor the formation of a specific polymorph. 2. Characterize Different Forms: Use techniques like X-ray diffraction and differential scanning calorimetry to identify and characterize the different polymorphs obtained under various conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization techniques for adamantane derivatives?
A1: Common techniques include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture and left undisturbed to allow the solvent to evaporate slowly, leading to crystal formation.[4] This method is often successful but may not always produce the highest quality crystals.[5]
-
Vapor Diffusion: A solution of the compound is placed in a closed container with a more volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][5] This is often a good method for obtaining high-quality single crystals from small amounts of material.[5]
-
Solvent-Antisolvent (Layering or Liquid/Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[3]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[2]
Q2: How do I choose a suitable solvent for crystallizing my adamantane derivative?
A2: The ideal solvent is one in which your compound is moderately soluble at room temperature and highly soluble at an elevated temperature.[1] For adamantane derivatives, a range of solvents has been reported to be effective, often depending on the specific functional groups present. Some examples include:
-
Acetone[6]
-
Dichloromethane (often with a poor solvent like n-decane for co-crystallization)[8]
-
Ether-based solvents[9]
-
Methanol/Toluene/THF mixtures[10]
It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.
Q3: My adamantane derivative is a liquid at room temperature. How can I crystallize it?
A3: Crystallizing liquids can be challenging. One effective technique is co-crystallization with a "crystallization chaperone."[11] Tetraaryladamantanes have been successfully used as hosts to encapsulate liquid guest molecules, allowing for the formation of co-crystals that can be analyzed by X-ray crystallography.[8][11] The general procedure involves dissolving the liquid adamantane derivative and the chaperone, followed by slow evaporation or diffusion of a poor solvent.[8] Another approach involves heating a mixture of the liquid analyte and the chaperone (e.g., 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane - TEO) without any solvent until a clear solution forms, which is then allowed to cool and crystallize.[11]
Q4: What should I do if my synthesis yields an impure product that is difficult to crystallize?
A4: Impurities can significantly hinder crystallization.[12] It is crucial to purify the crude product before attempting crystallization. Common sources of impurities in adamantane synthesis include starting materials, side reactions, and residual solvents.[12] Analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities.[12] Purification methods such as column chromatography or distillation may be necessary before proceeding with crystallization.[9]
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the adamantane derivative in a suitable solvent in a clean vial or test tube. The compound should be moderately soluble at room temperature.[4]
-
Filter the solution if any solid impurities are present.
-
Cover the container with a cap that has a small hole, or with parafilm punctured with a few small holes, to control the rate of evaporation.[4]
-
Place the container in an undisturbed location, away from vibrations and temperature fluctuations.[4]
-
Monitor the container periodically for crystal growth.
Protocol 2: Vapor Diffusion (Sitting Drop)
-
In a well of a 24-well plate or a small beaker, add a reservoir of a volatile solvent in which your compound is insoluble (anti-solvent).[13]
-
On a bridging coverslip or the post of a sitting drop plate, place a small drop (a few microliters) of a concentrated solution of your adamantane derivative in a good solvent.[13]
-
Seal the well or beaker to create a closed system.
-
The anti-solvent vapor will slowly diffuse into the drop containing your compound, reducing its solubility and promoting crystal growth.[3]
Protocol 3: Solvent-Antisolvent (Layering)
-
Dissolve the adamantane derivative in a minimal amount of a "good" solvent.
-
In a narrow container like a test tube or NMR tube, carefully layer a less dense "poor" solvent (anti-solvent) on top of the solution of your compound. The two solvents should be miscible.[3]
-
Ensure a distinct boundary between the two solvent layers.[3]
-
Allow the setup to remain undisturbed. Crystals will typically form at the interface of the two solvents as they slowly diffuse into each other.[3]
Diagrams
A generalized workflow for the crystallization of adamantane derivatives.
A decision-making diagram for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. unifr.ch [unifr.ch]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Enhancing Cell Permeability of 1-Adamantane-amide-C7-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the cell permeability of 1-Adamantane-amide-C7-NH2 conjugates.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Low Cellular Uptake or Poor Permeability of the Conjugate
Question: My this compound conjugate shows low accumulation in cells. What are the potential causes and how can I troubleshoot this?
Answer: Low cell permeability of adamantane-containing conjugates can be a multifaceted issue. The bulky and highly lipophilic nature of the adamantane (B196018) group, often referred to as a "lipophilic bullet," is intended to enhance membrane interaction, but can also lead to challenges.[1][2] Here are potential causes and troubleshooting steps:
-
Poor Aqueous Solubility: The hydrophobic adamantane moiety can significantly decrease the conjugate's solubility in aqueous assay buffers, leading to aggregation and reduced availability for cellular uptake.[2]
-
Troubleshooting Steps:
-
Co-solvent Usage: Introduce a small percentage of a biocompatible organic co-solvent (e.g., DMSO, ethanol) to the media to improve the solubility of your conjugate. Be cautious, as high concentrations can be cytotoxic.
-
Formulation Strategies: Consider using drug delivery systems like liposomes or cyclodextrins. Adamantane has a high affinity for the lipid bilayer of liposomes and can form host-guest complexes with cyclodextrins, which can improve solubility and cellular delivery.[3][4][5][6]
-
-
-
Plasma Membrane Interaction: While adamantane's lipophilicity promotes membrane association, it might lead to non-specific binding or insertion into the lipid bilayer without productive entry into the cell.[4]
-
Troubleshooting Steps:
-
Modify the Linker: The C7-NH2 linker provides flexibility. Altering the linker length or composition can modulate the overall physicochemical properties of the conjugate, potentially improving its uptake.
-
Introduce Targeting Moieties: If a specific cell type is targeted, consider conjugating a ligand that binds to a cell-surface receptor to facilitate receptor-mediated endocytosis.
-
-
-
Efflux Pump Activity: The conjugate might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Some adamantane derivatives have been predicted to be P-gp substrates.[7]
-
Troubleshooting Steps:
-
Use of Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to determine if efflux is limiting intracellular accumulation.
-
Structural Modifications: Rational design of the conjugate to reduce its affinity for efflux transporters can be a long-term strategy.
-
-
Logical Flow for Troubleshooting Low Permeability
Caption: Troubleshooting workflow for low cellular uptake.
Issue 2: High Cytotoxicity Observed at Low Concentrations
Question: My conjugate is showing significant cytotoxicity, preventing me from studying its intracellular mechanism at higher concentrations. How can I address this?
Answer: The adamantane moiety, when part of an amphiphilic structure, can exhibit membrane-disrupting activity.[8] This can lead to non-specific cytotoxicity.
-
Mechanism of Toxicity: The conjugate may be acting like a detergent, disrupting the integrity of the cell membrane.
-
Troubleshooting Steps:
-
Control Experiments: Use unconjugated 1-adamantanamine and the C7-NH2 linker as controls to determine which part of the molecule is contributing to the toxicity.
-
Lower Concentrations: Conduct experiments at lower, non-toxic concentrations.
-
Modify Hydrophilicity: Increase the hydrophilicity of the conjugate by incorporating polar groups or using a more hydrophilic linker to reduce non-specific membrane interactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cell entry for a this compound conjugate?
A1: The primary mechanism is likely passive diffusion, driven by the high lipophilicity of the adamantane group, which facilitates partitioning into the lipid bilayer.[4] However, depending on the payload and the cell type, other mechanisms like endocytosis cannot be ruled out. The flexible C7-NH2 linker can influence how the adamantane moiety interacts with and penetrates the cell membrane.
Q2: How does the C7-NH2 linker influence the permeability of the conjugate?
A2: The linker in a drug conjugate plays a critical role in its overall properties.[9] The C7-NH2 linker in this conjugate has several potential effects:
-
Flexibility: The seven-carbon chain provides significant conformational flexibility, which can allow the adamantane group to orient itself favorably for membrane insertion.
-
Hydrophilicity/Lipophilicity Balance: The alkyl chain is lipophilic, while the terminal amine group (which will be protonated at physiological pH) is hydrophilic. This balance affects the overall amphiphilicity of the conjugate, which is a key determinant of membrane interaction.
-
Charge: The terminal primary amine will be positively charged at physiological pH. This positive charge can influence interactions with the negatively charged cell membrane surface.
Q3: Are there computational models to predict the permeability of my adamantane conjugate?
A3: Yes, in silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to estimate the cell permeability of novel compounds.[10] These models use parameters like LogP (lipophilicity) and Topological Polar Surface Area (TPSA) to predict properties such as Caco-2 cell permeability and blood-brain barrier penetration.[10] However, it's important to note that these are predictions and should be validated experimentally. For instance, one study predicted that while most of their adamantane compounds would be absorbed, one showed negative permeability in Caco-2 cells, highlighting the need for experimental verification.[10]
Data Presentation
Quantitative data from cell permeability assays should be summarized in clear, well-structured tables to allow for easy comparison between different conditions or compounds.
Table 1: Apparent Permeability Coefficients (Papp) of Adamantane Conjugates in Caco-2 Monolayers
| Compound ID | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Control (Mannitol) | 10 | A to B | 0.2 ± 0.05 | - |
| Control (Propranolol) | 10 | A to B | 25 ± 2.1 | - |
| Adamantane-C7-NH2 | 10 | A to B | 5.6 ± 0.8 | 1.2 |
| 10 | B to A | 6.7 ± 0.9 | ||
| Adamantane-C7-NH2 + Verapamil | 10 | A to B | 6.1 ± 0.7 | 0.9 |
| 10 | B to A | 5.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). A to B: Apical to Basolateral; B to A: Basolateral to Apical.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of a compound.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in T-75 flasks.
- Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Test:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm2.
- Alternatively, perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10-6 cm/s.
3. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
- Prepare dosing solutions of the this compound conjugate and control compounds (e.g., a low permeability marker like Lucifer Yellow or mannitol (B672) and a high permeability marker like propranolol) in HBSS.
- For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
- For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
- At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis:
- Quantify the concentration of the conjugate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux.
Experimental Workflow for Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Signaling Pathway Visualization
While the this compound conjugate is expected to enter cells via passive diffusion, if it were designed to interact with a specific signaling pathway, a diagram could illustrate this. Below is a hypothetical example of a conjugate designed to inhibit an intracellular kinase pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Intracellular Delivery of Adamantane-Tagged Small Molecule, Proteins, and Liposomes Using an Octaarginine-Conjugated β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Adamantane-amide-C7-NH2 and Other PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. A critical component of these heterobifunctional molecules is the linker, which connects a target protein-binding ligand to an E3 ligase-recruiting ligand. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of the 1-Adamantane-amide-C7-NH2 linker, a component of a new class of hydrophobic tagging (HyT) degraders, with conventional PROTAC linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker is not merely a passive spacer but an active participant in orienting the two proteins to facilitate an efficient and productive ternary complex formation.[2] This guide will delve into the unique characteristics of the adamantane-based linker and compare its performance with more traditional linkers, supported by experimental data.
The Emergence of Hydrophobic Tagging and Adamantane-Based Linkers
Recently, a novel strategy in targeted protein degradation known as hydrophobic tagging (HyT) has been developed.[3][4][5] This approach involves linking a target protein inhibitor to a bulky, hydrophobic group, such as adamantane (B196018).[6] The hydrophobic tag is thought to mimic a partially unfolded state of the protein, which can be recognized by the cell's quality control machinery, leading to ubiquitination and degradation.[7] The this compound is a linker that embodies this principle, incorporating a rigid and highly hydrophobic adamantane moiety.[3]
A key example of a PROTAC utilizing this linker is the GPX4 degrader, compound R8, which was developed from the GPX4 inhibitor RSL3.[6] In a 2024 study published in the European Journal of Medicinal Chemistry, researchers designed and synthesized a series of RSL3-based GPX4 degraders with hydrophobic tags.[6] Compound R8, which incorporates the this compound linker, emerged as a potent degrader of GPX4.[6]
Comparative Performance of PROTAC Linkers
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the adamantane-based linker used in compound R8 against other linkers from the same study, as well as a general comparison with commonly used PEG and alkyl linkers.
Data Presentation
| Linker Type | Representative Compound | Target Protein | Degradation (DC50, 24h) | Anti-proliferative Activity (IC50) | Reference |
| Adamantane-based | R8 | GPX4 | 0.019 µM | 24 nM (HT1080), 32 nM (MDA-MB-231) | [6] |
| Alkyl Chain (shorter) | R2 | GPX4 | > 1 µM | 102 nM (HT1080) | [6] |
| Alkyl Chain (longer) | R7 | GPX4 | 0.05 µM | 52 nM (HT1080) | [6] |
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Adamantane-based | Rigid, bulky, and highly hydrophobic. Functions as a hydrophobic tag. | Can induce degradation through the hydrophobic tagging mechanism. The rigidity can pre-organize the PROTAC for ternary complex formation. May improve metabolic stability. | The high hydrophobicity may decrease solubility and cell permeability in some cases. Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[8] |
| PEG Linkers | Flexible and hydrophilic. | Improves solubility and can enhance cell permeability. Biocompatible and synthetically versatile. | Can have reduced metabolic stability. May lead to higher molecular weight and PSA. |
| Alkyl Linkers | Flexible and hydrophobic. | Synthetically accessible and chemically stable. Length can be easily varied. | Can limit aqueous solubility and cellular uptake. May lead to non-specific binding.[8] |
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is essential to visualize the underlying biological processes and experimental procedures.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. Hydrophobic tagging of small molecules: an overview of the literature and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of RSL3-based GPX4 degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Comparative Biological Activity of Adamantane Amides: A Guide for Researchers
While specific biological activity data for 1-Adamantane-amide-C7-NH2 is not presently available in peer-reviewed literature, the broader class of adamantane (B196018) amides has demonstrated a wide spectrum of pharmacological effects. This guide provides a comparative analysis of the biological activities of various adamantane amide derivatives, supported by experimental data from published studies, to offer insights into the structure-activity relationships within this compound class.
The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a well-established pharmacophore in medicinal chemistry.[1] Its incorporation into small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[1] Adamantane derivatives have been successfully developed as antiviral, anti-Parkinsonian, and anti-Alzheimer's agents.[2][3] The amide linkage provides a versatile point for chemical modification, allowing for the exploration of a wide range of structural diversity and biological activities, including antimicrobial, antiviral, and cytotoxic effects.[4][5][6]
Quantitative Comparison of Biological Activities
To facilitate a clear comparison of the performance of different adamantane amides, the following tables summarize the quantitative data from various biological assays.
Antimicrobial Activity
The antimicrobial efficacy of adamantane amides has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Adamantane Amide Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [7] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [7] |
| Adamantane Schiff base derivative 9 | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |
| Adamantane Schiff base derivative 5 | Candida albicans ATCC 10231 | 62.5 | [4] |
| N-(1-Adamantyl)carbothioamide Derivatives (General) | Various Bacteria & Fungi | >6.25 | [8][9] |
Antiviral Activity
Adamantane derivatives have historically been significant in antiviral drug discovery. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are commonly used to quantify antiviral activity.
Table 2: Comparative Antiviral Activity of Adamantane Amide Derivatives
| Compound/Derivative | Virus Strain | Cell Line | Activity Metric | Value (µM) | Reference |
| Amantadine | SARS-CoV-2 | Vero E6 | EC50 | 83 - 119 | [10] |
| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | IC50 | 39.71 | [11] |
| Aminoadamantane derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | IC50 | 0.32 | [11] |
| Aminoadamantane derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | IC50 | 0.44 | [11] |
| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | - | IC50 | 0.11 (µg/mL) | [12] |
Cytotoxic Activity
The cytotoxic potential of adamantane amides is a critical parameter, particularly for the development of anticancer agents. The half-maximal inhibitory concentration (IC50) is used to assess the concentration of a compound required to inhibit cell growth by 50%.
Table 3: Comparative Cytotoxic Activity of Adamantane Amide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Adamantane-monoterpenoid conjugates | HeLa (cervical cancer) | Varies | [13] |
| Adamantane-linked isothiourea derivatives | Hep-G2, HeLa, HCT-116 | Varies | [14] |
| Benzoic acid amides with adamantane fragment | Vero | Varies | [15] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of adamantane amides.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the adamantane amide derivative and incubate for a specified period (e.g., 24-72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Express cell viability as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.[14]
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE), specifically plaque formation, induced by a virus.[17]
Protocol:
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.[17]
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of the adamantane amide derivative.[17]
-
Infection: Infect the cell monolayers with the virus-compound mixture.[17]
-
Overlay Application: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to plaque formation.[17]
-
Incubation: Incubate the plates until plaques are visible.[17]
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[17]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control to determine the EC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the adamantane amide derivative in a 96-well microtiter plate containing a suitable broth medium.[16]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]
Visualizations: Workflows and Pathways
Diagrams illustrating experimental workflows and potential biological pathways can aid in understanding the evaluation and mechanism of action of these compounds.
Caption: General workflow for the synthesis and biological evaluation of adamantane amides.
Caption: A generalized signaling pathway potentially modulated by bioactive adamantane amides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative analysis of linkers for targeted protein degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] While the ligands ensure specificity, the linker is a critical and active component that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[6][7]
This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] Conversely, a poorly designed linker can cause steric hindrance or unfavorable conformations, compromising degradation efficiency.[4]
Caption: PROTAC-mediated protein degradation pathway.
Classification and Comparison of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types are flexible linkers, such as Polyethylene Glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[][11] The choice of linker type profoundly impacts the PROTAC's properties, including solubility, cell permeability, and its ability to induce a productive ternary complex.[11][12]
Caption: Classification of common PROTAC linker types.
Data Presentation: Linker Performance Comparison
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[1] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) E3 Ligase Recruited: Von Hippel-Lindau (VHL)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - | [1][12] |
| Alkyl/Ether | > 12 | Effective degradation | > 80% |[12] |
Table 2: Comparison of Linker Composition on CRBN Degradation Target Protein: Cereblon (CRBN) (Homo-PROTAC)
| Linker Type | Linker Composition | Degradation in HEK293T cells | Reference |
|---|---|---|---|
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [6] |
| PEG | Three PEG units | Weak degradation |[6] |
Table 3: Impact of Linker Length on Estrogen Receptor-α (ERα) Degradation E3 Ligase Recruited: Unspecified
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
|---|---|---|---|
| PEG | 12 | Less potent | [12][13] |
| PEG | 16 | Significantly more potent |[12][13] |
Table 4: Linker-Dependent Selectivity for EGFR/HER2 Degradation Target Proteins: EGFR, HER2
| PROTAC Base | Linker Modification | Degradation Profile | Reference |
|---|---|---|---|
| Lapatinib-based | Original alkyl linker | Degrades both EGFR and HER2 | [6] |
| Lapatinib-based | Extended by one ethylene (B1197577) glycol unit | Selectively degrades EGFR |[6] |
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.[11] This workflow encompasses assessing key parameters from initial protein degradation to cellular viability.
Caption: Experimental workflow for PROTAC linker evaluation.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[3]
Materials:
-
Cell culture reagents and cells of interest
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (and a vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[3]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[3] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[3] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves for DC50 and Dmax determination.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of PROTAC compounds.[14]
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the same range of PROTAC concentrations used for the degradation assay. Include untreated and vehicle-only controls. Incubate for a period relevant to the degradation experiment (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which the PROTAC affects cell viability (e.g., GI50).
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Alkyl Chain Linkers in Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of therapeutic efficacy and experimental success. Alkyl chains, as fundamental components of these linkers, play a multifaceted role that extends beyond simple conjugation. This guide provides an objective comparison of the efficacy of different length alkyl chain linkers, supported by experimental data, to inform the strategic design of next-generation therapeutics and research tools.
The length of an alkyl chain linker, a seemingly minor structural modification, can profoundly influence the stability, pharmacokinetics, and biological activity of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] The optimal linker length is often a delicate balance, as a linker that is too short may introduce steric hindrance, while an overly long linker can lead to unfavorable conformational flexibility and reduced efficacy.[4][5]
Comparative Analysis of Alkyl Linker Length in PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a crucial determinant of the PROTAC's efficacy.[4] The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]
A systematic investigation into the effect of linker length on Estrogen Receptor-α (ERα) degradation revealed a clear optimal length for maximal efficacy.[4][7] In one study, PROTACs with varying polyethylene (B3416737) glycol (PEG) and alkyl chain linkers were synthesized and evaluated for their ability to degrade ERα in MCF7 cells. The results demonstrated that a 16-atom chain length was optimal for inducing ERα degradation.[7][8]
| PROTAC Linker Length (atoms) | ERα Degradation (%) | IC50 (nM) in MCF7 cells |
| 9 | ~25 | >1000 |
| 12 | ~50 | ~500 |
| 16 | >75 | ~100 |
| 19 | ~60 | ~250 |
| 21 | ~40 | ~400 |
Table 1: Impact of Linker Length on ERα Degradation and Cell Viability. Data synthesized from studies on ERα-targeting PROTACs.[7] Longer or shorter linkers resulted in a significant decrease in degradation efficiency.
The relationship between linker length and PROTAC efficacy is not always linear and is highly dependent on the specific target and E3 ligase pair.[4] Flexible linkers, such as alkyl chains and PEGs, are the most commonly used due to their easily controlled flexibility.[1] Hydrophobic linkers can improve a PROTAC's cellular permeability, while hydrophilic linkers can increase bioavailability and solubility.[1]
Caption: The PROTAC-mediated protein degradation pathway.
Impact of Alkyl Linker Length in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic index.[3][9] While various linker chemistries are employed, the length of the alkyl chain within the linker can influence the ADC's physicochemical properties, such as hydrophobicity and aggregation propensity.[10]
For instance, the incorporation of hydrophilic PEG linkers can mitigate the aggregation issues associated with hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[2] The optimal PEG linker length is a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity.[2]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Short Alkyl Chains (C2-C6) | Increased rigidity, potentially more stable. | May lead to more stable ADCs. | Can increase hydrophobicity and aggregation.[10] |
| Long Alkyl Chains (>C6) | Increased flexibility, can be more hydrophobic. | May improve cell permeability for some payloads. | Can lead to increased aggregation and faster clearance.[10] |
| PEG Linkers | Hydrophilic, flexible, tunable length. | Improves solubility, reduces aggregation, and can prolong plasma half-life.[2] | May be metabolically unstable and can be more costly to synthesize.[11] |
Table 2: General Comparison of Different Linker Types in ADCs.
Caption: A generalized workflow for the evaluation of ADCs.
Alkyl Chain Linkers in Other Bioconjugation Applications
The influence of alkyl chain length extends to other areas of bioconjugation, such as surface immobilization and the development of selective anticancer agents. In a study on biotin-linked ursolic acid conjugates, the length of the alkyl linker significantly influenced cytotoxicity and selectivity against bladder cancer cell lines.[12] A four-carbon linker demonstrated the best balance of potency and selectivity, while shorter or longer linkers resulted in decreased activity or loss of selectivity.[12] This highlights the importance of linker optimization for achieving targeted drug delivery and desired biological effects.[12]
| Conjugate (Linker Length) | IC50 T24 cells (µM) | IC50 5637 cells (µM) | Selectivity Index (T24) | Selectivity Index (5637) |
| 5a (2-carbon) | 14.57 | 39.31 | 42.96 | 15.92 |
| 5b (3-carbon) | 107.7 | >1000 | - | - |
| 5c (4-carbon) | 14.20 | 10.97 | 5.85 | 7.58 |
| 5d (longer than 4-carbon) | Inactive | Inactive | - | - |
Table 3: Antiproliferative Activity of Biotin-Ursolic Acid Conjugates with Varying Alkyl Linker Lengths. Data from a study on selective anticancer agents.[12]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.
Western Blot for Protein Degradation
-
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Treat the cells with varying concentrations of PROTACs with different linker lengths for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.
-
Cell Viability (MTS) Assay
-
Objective: To determine the cytotoxic effect of compounds on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compounds (e.g., PROTACs or ADCs) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by fitting the data to a dose-response curve.
-
Caption: The logical relationship between linker length and efficacy.
Conclusion
The presented data and methodologies underscore the critical importance of systematic linker optimization, particularly the length of the alkyl chain, for the development of effective bioconjugates. While general principles are emerging, the optimal linker length remains an empirically determined parameter that is highly dependent on the specific molecular context.[4] The experimental protocols provided in this guide offer a foundational framework for researchers to conduct their own comparative studies. Future advancements in computational modeling and structural biology may further streamline the rational design of linkers, reducing the reliance on extensive empirical screening and accelerating the development of potent and selective therapeutics.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. abzena.com [abzena.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Benchmarking Adamantane-Based Compounds Against Known P2X7 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of adamantane-based compounds as P2X7 receptor antagonists against other well-established inhibitors of this receptor. The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for a range of inflammatory disorders, neuropathic pain, and cancers. While specific experimental data for "1-Adamantane-amide-C7-NH2" is not publicly available, this guide will benchmark representative adamantane (B196018) amide derivatives and other key P2X7 receptor antagonists, providing a framework for evaluating potential therapeutic candidates.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it leads to the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. In immune cells, this activation is a critical step for the maturation and release of the pro-inflammatory cytokine IL-1β.
Comparative Efficacy of P2X7 Receptor Antagonists
The following table summarizes the in vitro potency of selected P2X7 receptor antagonists, including representative adamantane derivatives, across key functional assays. The data has been compiled from various published studies and is presented as IC₅₀ values (the concentration of an antagonist that gives half-maximal inhibition).
| Antagonist | Chemical Class | Calcium Influx IC₅₀ (nM) | Pore Formation IC₅₀ (nM) | IL-1β Release IC₅₀ (nM) | Species | Reference |
| A-740003 | Cyanoguanidine | 18 | 40 | 156 (human THP-1 cells) | Human, Rat | [1] |
| A-438079 | Tetrazole | 10 | 27 | 200 (human THP-1 cells) | Human, Rat | [1] |
| AZD9056 | Adamantane Amide | ~5 | ~20 | ~50 | Human | [2] |
| JNJ-47965567 | Piperazine | 2.9 | 5.8 | Not Reported | Human | [2] |
| Brilliant Blue G (BBG) | Anionic Dye | 10 (rat) | 200 (rat) | 1000 (human) | Rat > Human | [3] |
| KN-62 | Isoquinolinesulfonamide | 49 | 49 | 200 | Human | [4] |
| Compound 5b | Adamantane-1-carbonyl thiourea (B124793) | 73 | Not Reported | Not Reported | Human | [5] |
| GSK314181A | Adamantane Benzamide | 18 | 85 | Not Reported | Human |
Disclaimer: Data for this compound is not available in the public domain. The adamantane derivatives listed are for comparative purposes to represent the potential activity of this chemical class.
Experimental Protocols
The determination of antagonist potency on the P2X7 receptor relies on a set of standardized in vitro functional assays.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the initial rapid influx of calcium upon P2X7 receptor activation.
Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation (e.g., ATP or BzATP), the intracellular calcium concentration increases, leading to a change in fluorescence intensity. The antagonist's potency is determined by its ability to reduce this fluorescence change.
Brief Protocol:
-
Cell Culture: Plate cells stably expressing the P2X7 receptor in a 96-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a P2X7 receptor agonist to stimulate calcium influx.
-
Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)
This assay assesses the antagonist's ability to prevent the formation of the large transmembrane pore associated with sustained P2X7 receptor activation.
Principle: In the presence of a P2X7 receptor agonist, the cell membrane becomes permeable to large molecules. Fluorescent dyes that are normally cell-impermeant, such as ethidium (B1194527) bromide or YO-PRO-1, can enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.
Brief Protocol:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist.
-
Agonist and Dye Addition: Add the P2X7 receptor agonist along with the fluorescent dye.
-
Incubation: Incubate to allow for dye uptake.
-
Data Acquisition: Measure the fluorescence intensity.
-
Analysis: Determine the IC₅₀ value based on the inhibition of dye uptake.
IL-1β Release Assay
This assay is particularly relevant for immune cells and measures the functional consequence of P2X7 receptor activation in inflammation.
Principle: In immune cells like macrophages, P2X7 receptor activation triggers the NLRP3 inflammasome, leading to the processing and release of mature IL-1β. The amount of IL-1β released into the cell supernatant can be quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).
Brief Protocol:
-
Cell Priming: Prime immune cells (e.g., THP-1 monocytes or primary macrophages) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Antagonist Incubation: Pre-treat the primed cells with different concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a specific ELISA kit.
-
Analysis: Calculate the IC₅₀ for the inhibition of IL-1β release.
Conclusion
The adamantane amide scaffold represents a promising chemical class for the development of potent P2X7 receptor antagonists. While direct experimental data for this compound is currently unavailable, the comparative data for other adamantane derivatives suggest that compounds from this class can exhibit high potency, often in the nanomolar range. Researchers investigating novel adamantane-based P2X7 antagonists can utilize the standardized experimental protocols outlined in this guide to benchmark their compounds against established antagonists. A thorough characterization across calcium influx, pore formation, and IL-1β release assays is crucial for a comprehensive understanding of a compound's pharmacological profile and its potential as a therapeutic agent.
References
- 1. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Investigation on Linker Modifications of Cyanoguanidine-Based P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of adamantane-1-carbonyl thiourea derivatives as potent and selective inhibitors of h-P2X4 and h-P2X7 receptors: An Emerging therapeutic tool for treatment of inflammation and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Adamantane-amide-C7-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-Adamantane-amide-C7-NH2. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance as a precautionary measure, drawing parallels from structurally similar compounds like 1-Adamantanamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of analogous adamantane (B196018) derivatives, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Waste Identification and Classification
All waste containing this compound, including pure compound, contaminated labware (e.g., gloves, wipes), and solutions, must be classified as hazardous chemical waste . This classification is based on the potential for toxicity and environmental harm, as indicated by data for related adamantane compounds which are harmful to aquatic life.[1][2]
| Waste Type | Classification | Primary Hazards (Assumed) |
| Solid this compound | Hazardous Chemical Waste | Potential acute toxicity, skin/eye irritant, potential reproductive toxicity, aquatic toxicity. |
| Contaminated Lab Supplies (gloves, wipes, etc.) | Hazardous Chemical Waste | Residual chemical contamination. |
| Solutions containing this compound | Hazardous Chemical Waste | Chemical properties of the solution (e.g., flammability, corrosivity) in addition to the toxicity of the solute. |
| Empty Containers | Hazardous Chemical Waste | Residual chemical that must be managed. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3] Do not dispose of this chemical down the drain or in regular trash.[3][4]
Step 1: Containerization
-
Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container is in good condition with no cracks or leaks.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[6]
-
Solid Waste: Place pure compound and contaminated dry lab supplies (e.g., gloves, weigh boats, wipes) in a designated, clearly labeled, and sealable container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Step 2: Labeling
-
Attach a Hazardous Waste Tag: As soon as the waste container is first used, affix a hazardous waste tag provided by your EHS office.[3][7]
-
Complete the Tag Information: Fill out the tag completely and legibly. This typically includes:
-
The words "Hazardous Waste".[3]
-
Full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
For mixtures, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).[3]
-
Indicate the physical state (solid, liquid) and any known hazards.
-
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from spreading in case of a leak.[5] The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5][6]
Step 4: Disposal Request
-
Arrange for Pickup: Once the waste container is full or you are discontinuing the use of the chemical, schedule a waste pickup with your institution's EHS office. Follow their specific procedures for requesting a collection.[5]
-
Do Not Exceed Limits: Be aware of the maximum allowable accumulation times and quantities for hazardous waste in your laboratory, as stipulated by regulations.[5][7]
Step 5: Empty Container Management
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[6][7]
-
Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve the compound.[6]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[6][7]
-
Disposal of Decontaminated Container: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
